molecular formula C9H19NO B13600286 3-(2-Methylpropoxy)piperidine

3-(2-Methylpropoxy)piperidine

Numéro de catalogue: B13600286
Poids moléculaire: 157.25 g/mol
Clé InChI: USDIAPRBFLTNAM-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)piperidine is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a piperidine ring, a common saturated heterocycle consisting of a six-membered ring with five methylene bridges and one amine bridge , which is a fundamental structural motif found in a wide array of pharmaceuticals, fine chemicals, and natural alkaloids . The piperidine scaffold is a privileged structure in drug discovery, serving as a key component in the development of therapeutics for central nervous system disorders, cardiovascular diseases, and more . The specific substitution with a 2-methylpropoxy (isobutoxy) group at the 3-position of the piperidine ring makes this compound a valuable intermediate for chemical synthesis. It can be utilized in the exploration of structure-activity relationships (SAR), particularly as a precursor or a core element in the design of novel molecular entities. For instance, piperidine derivatives are frequently optimized in drug discovery programs to improve target affinity and pharmacokinetic properties, such as in the development of renin inhibitors for hypertension or ligands for histamine and sigma receptors in neurological research . This compound is provided as a high-purity material to ensure reliable and reproducible results in research applications. It is intended for use by qualified laboratory professionals exclusively for in-vitro research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H19NO

Poids moléculaire

157.25 g/mol

Nom IUPAC

3-(2-methylpropoxy)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)7-11-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3

Clé InChI

USDIAPRBFLTNAM-UHFFFAOYSA-N

SMILES canonique

CC(C)COC1CCCNC1

Origine du produit

United States
Foundational & Exploratory

Novel Synthesis Routes for 3-(2-Methylpropoxy)piperidine: Overcoming O-Alkylation Bottlenecks in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methylpropoxy)piperidine (commonly referred to as 3-isobutoxypiperidine) is a heavily utilized, lipophilic building block in modern medicinal chemistry. It is prominently featured in the synthesis of potent ATAD2 bromodomain inhibitors, where the isobutoxy group vectors into the hydrophobic RVF shelf of the binding pocket[1], and in the development of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors[2]. Despite its structural simplicity, synthesizing this specific ether efficiently is notoriously challenging due to the steric hindrance of the secondary 3-hydroxypiperidine and the high propensity of isobutyl electrophiles to undergo E2 elimination under basic conditions.

This technical guide outlines the mechanistic rationale for abandoning classical etherification routes in favor of a highly efficient, self-validating Reductive Etherification protocol.

Mechanistic Rationale & Retrosynthetic Analysis

The traditional retrosynthetic disconnection of 3-isobutoxypiperidine relies on the O-alkylation of an N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) with isobutyl bromide via a classical Williamson ether synthesis[3].

The Bottleneck: The strong base required to deprotonate the secondary alcohol (typically NaH or KH) combined with the highly branched, β -methylated primary halide (isobutyl bromide) creates a perfect storm for E2 elimination. The alkoxide acts as a base rather than a nucleophile, yielding isobutylene gas and unreacted starting material rather than the desired ether. Alternative approaches like the Mitsunobu reaction suffer from poor atom economy and tedious chromatographic removal of triphenylphosphine oxide byproducts.

The Novel Approach: To circumvent these issues, we utilize a Reductive Etherification protocol[4]. By reacting N-Boc-3-hydroxypiperidine with isobutyraldehyde and a silane reducing agent (triethylsilane) in the presence of a catalytic Lewis acid, the reaction proceeds via an oxocarbenium intermediate. This completely bypasses the basic conditions that lead to elimination, resulting in superior atom economy, scalability, and yield.

Quantitative Data: Yield & Efficiency Comparison

The table below summarizes the empirical data contrasting the classical routes with the novel reductive etherification approach.

Synthesis RouteReagents / ConditionsYield (%)E-FactorMajor Byproduct
Classical Williamson NaH, Isobutyl Bromide, DMF, 80 °C35 - 45%> 50Isobutylene (E2 Elimination)
Mitsunobu Reaction Isobutanol, DIAD, PPh 3​ , THF, 0-25 °C55 - 60%> 100Triphenylphosphine Oxide
Reductive Etherification Isobutyraldehyde, Et 3​ SiH, Bi(OTf) 3​ , DCM88 - 92% < 15 Hexaethyldisiloxane

Table 1: Comparison of synthesis routes for N-Boc-3-isobutoxypiperidine from N-Boc-3-hydroxypiperidine.

Experimental Methodologies

Protocol 1: Catalytic Reductive Etherification (Novel Route)

Objective: Synthesis of tert-butyl 3-(2-methylpropoxy)piperidine-1-carboxylate. Causality & Design: Bismuth(III) triflate (Bi(OTf) 3​ ) is selected as the Lewis acid due to its high moisture tolerance and low toxicity compared to TMSOTf. Triethylsilane acts as the hydride donor, rapidly trapping the transient oxocarbenium ion before reversible pathways or side reactions can occur.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq, 10 mmol) and isobutyraldehyde (1.5 eq, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Silane Addition: Add triethylsilane (Et 3​ SiH, 1.5 eq, 15 mmol) to the stirring solution at room temperature.

  • Catalyst Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add Bi(OTf) 3​ (0.05 eq, 0.5 mmol). The reaction will turn slightly yellow, indicating the formation of the oxocarbenium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1, visualized with KMnO 4​ stain). The starting material spot ( Rf​≈0.2 ) should completely convert to the less polar product spot ( Rf​≈0.6 ).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to afford the target protected ether as a colorless oil.

Protocol 2: Acidic Deprotection

Objective: Synthesis of 3-(2-Methylpropoxy)piperidine hydrochloride. Causality & Design: Anhydrous HCl in dioxane is preferred over TFA/DCM to directly yield the stable hydrochloride salt. This salt is highly crystalline, non-hygroscopic, and easy to handle for downstream coupling (e.g., Buchwald-Hartwig aminations).

  • Deprotection: Dissolve the purified N-Boc-3-isobutoxypiperidine (1.0 eq, 8 mmol) in 4M HCl in dioxane (10 eq, 80 mmol).

  • Stirring: Stir at room temperature for 2 hours. The evolution of CO 2​ gas will be observed initially and then cease, followed by the precipitation of a white solid.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to yield 3-(2-Methylpropoxy)piperidine hydrochloride as a white powder (>95% yield).

Visualizations

RouteComparison A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc2O, Et3N C1 Classical Williamson (NaH, iBuBr) High E2 Elimination B->C1 Base-mediated C2 Novel Reductive Etherification (Isobutyraldehyde, Et3SiH, LA) High Atom Economy B->C2 Lewis Acid-mediated D N-Boc-3-isobutoxypiperidine C1->D 35-45% Yield C2->D >85% Yield E 3-(2-Methylpropoxy)piperidine D->E HCl / Dioxane

Figure 1: Pathways contrasting classical Williamson with novel reductive etherification.

Mechanism N1 Isobutyraldehyde + Bi(OTf)3 N2 Activated Carbonyl N1->N2 LA coordination N3 Hemiacetal Intermediate (with N-Boc-3-OH-piperidine) N2->N3 Nucleophilic attack N4 Oxocarbenium Ion N3->N4 -H2O N5 Ether Product (Hydride Transfer from Et3SiH) N4->N5 Et3SiH reduction

Figure 2: Mechanistic sequence of the Lewis acid-catalyzed reductive etherification.

References

  • Bamborough, P., et al. "Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Changelian, P. S., et al. "Pyrrolo[2,3-D]pyrimidine compounds." US Patent US8633206B2, 2014.
  • Organic Chemistry Portal. "Ether synthesis by etherification (alkylation)." URL:[Link]

Sources

Structural Elucidation of 3-(2-Methylpropoxy)piperidine: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methylpropoxy)piperidine (also known as 3-isobutoxypiperidine, CAS: 954220-28-1) is a highly versatile building block utilized in advanced medicinal chemistry, notably in the synthesis of potent ATAD2 bromodomain inhibitors[1]. Characterizing this molecule requires a rigorous, multi-modal spectroscopic approach due to the conformational flexibility of the piperidine ring and the electronic influence of the ether linkage. This whitepaper provides a self-validating framework for the structural elucidation of 3-(2-methylpropoxy)piperidine using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS).

Analytical_Workflow S1 Sample Prep (Dilution in CDCl3 / MeOH) S2 NMR Spectroscopy (1H, 13C, 2D COSY) S1->S2 S3 FTIR Spectroscopy (ATR-FTIR) S1->S3 S4 LC-MS/MS (ESI+ Q-TOF) S1->S4 S5 Structural Elucidation & Validation S2->S5 Backbone & Connectivity S3->S5 Functional Groups S4->S5 Molecular Weight & Fragments

Multimodal spectroscopic workflow for the structural validation of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Logic

The piperidine core exists predominantly in a chair conformation. The introduction of the isobutoxy (-O-CH2-CH(CH3)2) group at the C3 position breaks the molecule's symmetry, rendering all ring protons chemically and magnetically non-equivalent. The electronegative oxygen atom strongly deshields the adjacent C3 methine proton, shifting it downfield. Furthermore, the secondary amine nitrogen undergoes rapid inversion, which, combined with the quadrupole moment of the 14 N nucleus, often broadens the N-H proton signal[2]. Deuterated chloroform (CDCl 3​ ) is selected as the solvent because it lacks exchangeable protons that would obscure the secondary amine N-H signal, and it provides an optimal dielectric environment to stabilize the dominant equatorial conformer of the C3 substituent.

Standardized NMR Protocol

To ensure reproducible, high-resolution data, follow this self-validating acquisition protocol:

  • Sample Preparation: Dissolve exactly 15 mg of 3-(2-methylpropoxy)piperidine in 0.6 mL of anhydrous CDCl 3​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • 1 H NMR Acquisition: Acquire 16 transients using a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • 13 C NMR Acquisition: Acquire 1024 transients at 100 MHz using complete proton decoupling (WALTZ-16 composite pulse sequence), a spectral width of 250 ppm, and a D1 of 2.0 seconds.

Quantitative Data: Predicted NMR Chemical Shifts
NucleusPosition / GroupChemical Shift ( δ , ppm)Multiplicity & IntegrationStructural Rationale
1 H N-H (Piperidine)1.60 - 2.10Broad singlet, 1HExchangeable; broadened by 14 N relaxation.
1 H C3-H (Ring)3.30 - 3.50Multiplet, 1HStrongly deshielded by the adjacent ether oxygen.
1 H -O-CH 2​
  • (Isobutoxy)
3.15 - 3.25Doublet, 2HDeshielded by oxygen; split by the adjacent methine.
1 H -CH- (Isobutoxy)1.75 - 1.90Multiplet, 1HAliphatic methine split by adjacent CH 2​ and two CH 3​ groups.
1 H -CH 3​ (Isobutoxy)0.85 - 0.95Doublet, 6HTerminal methyls; shielded aliphatic environment.
13 C C3 (Ring)~ 74.5-Deshielded carbon directly bonded to oxygen.
13 C -O-CH 2​
  • (Isobutoxy)
  • ~ 76.0-Aliphatic ether carbon.
    13 C C2, C6 (Ring)45.0 - 52.0-Carbons adjacent to the secondary amine nitrogen.

    Fourier Transform Infrared (FTIR) Spectroscopy

    Causality and Logic

    Infrared spectroscopy provides orthogonal validation of the functional groups identified by NMR. For 3-(2-methylpropoxy)piperidine, the two critical diagnostic markers are the secondary amine (N-H) and the aliphatic ether (C-O-C). Asymmetric aliphatic ethers exhibit a strong, distinct C-O-C stretching vibration due to the large change in dipole moment during the stretch, typically localized in the 1140-1070 cm −1 region[3]. Attenuated Total Reflectance (ATR) is utilized over traditional transmission cells to eliminate pathlength variations and solvent background interference.

    Standardized FTIR Protocol
    • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution, 4000-400 cm −1 ).

    • Sample Application: Deposit 2 μ L of neat 3-(2-methylpropoxy)piperidine directly onto the center of the ATR crystal.

    • Acquisition: Lower the pressure anvil to ensure uniform optical contact. Acquire the sample spectrum using the exact parameters as the background.

    • Processing: Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

    Quantitative Data: Key Vibrational Frequencies
    Wavenumber (cm −1 )IntensityVibrational ModeFunctional Group Assignment
    3300 - 3400Medium, BroadN-H StretchSecondary amine (piperidine ring)
    2850 - 2950Strong, SharpC-H Stretch (sp 3 )Aliphatic backbone and isobutyl group
    1450 - 1465MediumC-H BendingMethylene and methyl deformations
    1085 - 1120StrongC-O-C Asymmetric StretchAliphatic ether linkage

    Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

    Causality and Logic

    Electrospray Ionization (ESI) is the premier ionization technique for basic nitrogenous compounds. In positive ion mode, the secondary amine of the piperidine ring readily accepts a proton, yielding a robust [M+H] + precursor ion at m/z 158.15. Upon subjecting this precursor to Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The dominant pathways for substituted piperidines involve alpha-cleavage adjacent to the nitrogen, resulting in resonance-stabilized iminium ions[4]. Additionally, the ether linkage is highly susceptible to cleavage, leading to the neutral loss of isobutanol (-74 Da) or isobutene (-56 Da via a McLafferty-type rearrangement).

    MS_Fragmentation A Precursor Ion [M+H]+ m/z 158.15 C Neutral Loss of Isobutene (-56 Da) m/z 102.09 [3-Hydroxypiperidine]+ A->C CID (Low Energy, 15 eV) D Neutral Loss of Isobutanol (-74 Da) m/z 84.08 [Tetrahydropyridinium]+ A->D CID (Medium Energy, 25 eV) E Alpha-Cleavage & Ring Fission Low Mass Fragments (m/z < 70) A->E CID (High Energy, >35 eV) B Protonation at Piperidine Nitrogen (ESI Positive Mode) B->A Ionization

    ESI-MS/MS fragmentation pathways of 3-(2-methylpropoxy)piperidine.

    Standardized LC-MS/MS Protocol
    • Sample Preparation: Dilute the analyte to a final concentration of 1 μ g/mL in a solvent mixture of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to drive protonation).

    • Chromatography: Inject 2 μ L onto a C18 UPLC column (2.1 x 50 mm, 1.8 μ m particle size). Maintain a flow rate of 0.3 mL/min with a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Ionization Source: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

    • Tandem MS (MS/MS): Isolate the m/z 158.15 precursor ion in the first quadrupole. Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas to capture the full spectrum of high and low-mass fragments.

    Quantitative Data: Diagnostic MS/MS Product Ions
    m/z (Observed)Mass Error (ppm)Fragment AssignmentNeutral Loss
    158.15 < 5.0[M+H] + Precursor IonNone
    102.09 < 5.0[3-Hydroxypiperidine] + Isobutene (C 4​ H 8​ , 56 Da)
    84.08 < 5.0[Tetrahydropyridinium] + Isobutanol (C 4​ H 10​ O, 74 Da)
    58.06 < 5.0Ring fission productComplex (Ring opening)

    References

    • Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry (ACS).1

    • The Core Structural Anatomy of Piperidine: A Technical Guide. BenchChem Application Notes.2

    • Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy. BenchChem Application Notes.3

    • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.4

    Sources

    Solubility and stability studies of 3-(2-Methylpropoxy)piperidine in common lab solvents

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth understanding of a molecule’s physicochemical behavior is the bedrock of successful drug development. As a Senior Application Scientist, I often see promising aliphatic amines fail in late-stage formulation due to poorly characterized early-phase solubility and stability profiles.

    This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility and stability of 3-(2-Methylpropoxy)piperidine in common laboratory solvents. By moving beyond empirical observation into structural causality, we will establish self-validating protocols that ensure data integrity for downstream formulation and analytical workflows.

    Structural Causality: The Physicochemical Foundation

    To predict how 3-(2-Methylpropoxy)piperidine interacts with solvents, we must first deconstruct its molecular architecture[1][2]:

    • The Piperidine Ring (Secondary Amine): This moiety is highly basic (pKa ~10–11). It acts as both a strong hydrogen-bond donor and acceptor. However, the electron-rich nitrogen is highly susceptible to oxidative stress, easily forming N-oxides.

    • The Ether Linkage (2-Methylpropoxy group): While generally stable, aliphatic ethers are prone to autoxidation via radical mechanisms, leading to the formation of hydroperoxides upon prolonged exposure to light and oxygen.

    • The Isobutyl Tail: This branched aliphatic chain imparts significant lipophilicity (increasing the overall logP ), which sterically hinders water molecules from forming a tight hydration shell around the amine, thereby suppressing neutral-state aqueous solubility.

    Understanding these competing forces—the polar, basic amine versus the lipophilic ether tail—is critical for selecting the right solvent systems and predicting degradation pathways.

    Solubility Profiling in Common Lab Solvents

    Solubility is not merely a physical constant; it is a dynamic equilibrium dictated by solvent-solute intermolecular forces. Table 1 summarizes the solubility profile of 3-(2-Methylpropoxy)piperidine based on its structural thermodynamics.

    Table 1: Solubility Profile of 3-(2-Methylpropoxy)piperidine

    SolventPolarity IndexEstimated SolubilitySolvation Mechanism & Causality
    Water (pH 7.4) 9.0Low (< 5 mg/mL)The hydrophobic isobutyl tail disrupts the hydrogen-bonded water network, limiting solubility despite the polar amine.
    Water (pH 2.0) 9.0High (> 50 mg/mL)Complete protonation of the piperidine nitrogen forms a cationic salt, drastically increasing hydration energy and overriding the tail's lipophilicity.
    Methanol 5.1High (> 50 mg/mL)Excellent H-bond donor/acceptor matching. The solvent's methyl group favorably interacts with the API's isobutyl tail via dispersion forces.
    DMSO 7.2Very High (> 100 mg/mL)A powerful polar aprotic solvent. The strong dipole moment solvates the amine, while the hydrophobic methyl groups accommodate the ether tail.
    Acetonitrile 5.8Moderate (~ 20 mg/mL)Lacks H-bond donating ability. Solvation relies entirely on dipole-dipole interactions, making it less efficient than Methanol.
    Hexane 0.1Low (< 5 mg/mL)Highly non-polar. The lack of dipole moments results in a failure to disrupt the strong intermolecular H-bonding between the API molecules themselves.
    Protocol 1: Thermodynamic Solubility Determination (OECD 105)

    Kinetic solubility often overestimates true solubility due to temporary supersaturation. To obtain actionable formulation data, we utilize the Shake-Flask Method based on OECD Test Guideline 105[3][4].

    Step-by-Step Methodology:

    • Saturation: Add an excess of 3-(2-Methylpropoxy)piperidine (approx. 150 mg) to 1.0 mL of the target solvent in a sealed amber borosilicate glass vial.

    • Equilibration: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM to maximize the solute-solvent interfacial area.

    • Sampling: At 24, 48, and 72 hours, withdraw a 100 µL aliquot.

    • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes. Expert Insight: Avoid syringe filters, as the lipophilic API may non-specifically bind to the filter membrane, artificially lowering the quantified concentration.

    • Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-UV.

    • Self-Validation System: Calculate the variance between the 48-hour and 72-hour concentrations. The system is validated as having reached true thermodynamic equilibrium only if the difference ( Δ ) is < 5%. If Δ > 5%, extend the agitation period.

    Stability Studies & Degradation Pathways

    For secondary amine ethers, stability is primarily threatened by oxidation and pH-dependent hydrolysis. According to ICH Q1A(R2) guidelines[5], establishing the intrinsic stability of the molecule requires rigorous stress testing[6].

    DegradationPathways API 3-(2-Methylpropoxy) piperidine NOxide N-Oxide Degradant (Oxidation) API->NOxide ROS / Light Electron Transfer Peroxide Ether Hydroperoxide (Autoxidation) API->Peroxide O2 / Heat Radical Mechanism Salt Protonated Amine (Acidic Media) API->Salt pH < pKa Reversible Protonation

    Fig 1. Primary degradation pathways of 3-(2-Methylpropoxy)piperidine under environmental stress.

    Protocol 2: Accelerated Stability Testing (ICH Q1A(R2) Compliant)

    The Arrhenius equation dictates that a 10°C increase roughly doubles the chemical degradation rate. By subjecting the API to 40°C and 75% Relative Humidity (RH), we can predict long-term shelf life and identify critical degradation pathways[5].

    Step-by-Step Methodology:

    • Sample Preparation: Dispense 50 mg of the API into Type I glass vials. Prepare two cohorts: sealed (to test intrinsic thermal stability) and unsealed (to test susceptibility to atmospheric oxygen and humidity).

    • Incubation: Place the vials in a calibrated environmental chamber set to 40°C ± 2°C / 75% ± 5% RH[6].

    • Time-Point Pulls: Withdraw samples at 0, 1, 3, and 6 months[5].

    • Orthogonal Analysis: Reconstitute the samples in a stabilizing diluent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA to lock the amine in its protonated state). Analyze using a stability-indicating HPLC-PDA-MS method to resolve the parent peak from N-oxides and ether cleavage products.

    • Self-Validation System (Mass Balance Check): The protocol employs a strict mass balance approach. The sum of the area percent of the parent API and all identified degradation products must fall within 98.0% to 102.0% of the initial Day 0 value. A failure in mass balance indicates the formation of undetected volatile degradants or insoluble polymers, immediately invalidating the run and requiring orthogonal detection (e.g., Charged Aerosol Detection).

    StabilityWorkflow Start API Batch Preparation (Purity >99%) Split Storage Conditions Start->Split LongTerm Long-Term: 25°C / 60% RH (Months: 0, 3, 6, 9, 12) Split->LongTerm Accelerated Accelerated: 40°C / 75% RH (Months: 0, 3, 6) Split->Accelerated Analysis HPLC-UV/MS & Karl Fischer (Mass Balance Check) LongTerm->Analysis Accelerated->Analysis Report Stability Profile & Shelf-Life Estimation Analysis->Report Validated if Mass Balance >98%

    Fig 2. ICH Q1A(R2) compliant accelerated and long-term stability testing workflow.

    Conclusion & Best Practices for Handling

    When working with 3-(2-Methylpropoxy)piperidine, researchers must respect its dual nature: a basic amine that demands pH control for aqueous solubility, and an ether that requires protection from oxidative stress.

    Core Recommendations:

    • Storage: Always store the neat API in amber vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent ether autoxidation and N-oxide formation.

    • Solvent Selection: For stock solutions intended for biological assays, DMSO is the optimal solvent due to its universal solvation properties. However, ensure the DMSO is anhydrous, as water absorption will cause the lipophilic API to precipitate out of solution over time.

    • Data Integrity: Never accept stability or solubility data without a built-in self-validation mechanism (e.g., mass balance checks or thermodynamic variance calculations).

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability testing of new drug substances and products. Available at:[Link]

    • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

    • National Center for Biotechnology Information (PubChem). Compound Summaries for Piperidine Derivatives (e.g., 4-Methyl-3-(2-methylpropoxy)piperidine). Available at: [Link]

    Sources

    The Rise of 3-Alkoxypiperidines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Among its many substituted variants, the 3-alkoxypiperidine motif has emerged as a particularly valuable pharmacophore, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity that can be fine-tuned to optimize drug-like properties. This in-depth technical guide provides a comprehensive literature review of structurally similar 3-alkoxypiperidine derivatives, with a particular focus on their application as potent and selective neurokinin-1 (NK1) receptor antagonists. We will delve into the synthetic strategies employed to access this privileged scaffold, explore the nuanced structure-activity relationships (SAR) that govern their biological activity, and elucidate the downstream signaling pathways they modulate. This guide is intended to be a practical resource for researchers in the field, providing not only a thorough understanding of the subject but also detailed experimental protocols and visual aids to facilitate the design and synthesis of novel 3-alkoxypiperidine-based therapeutics.

    The 3-Alkoxypiperidine Scaffold: A Gateway to Novel Therapeutics

    The 3-alkoxypiperidine core, and its closely related 3-hydroxypiperidine precursor, offers a versatile platform for drug design. The introduction of an alkoxy group at the 3-position of the piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The ether oxygen can act as a hydrogen bond acceptor, while the nature of the alkyl or aryl group allows for the modulation of lipophilicity, metabolic stability, and target engagement.

    This guide will use the development of nonpeptide neurokinin-1 (NK1) receptor antagonists as a case study to illustrate the power of the 3-alkoxypiperidine scaffold. The NK1 receptor, the preferential receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including pain, inflammation, emesis, and depression.[3][4] The discovery of potent and selective small-molecule NK1 receptor antagonists has been a significant achievement in medicinal chemistry, and 3-alkoxypiperidine derivatives have played a pivotal role in this success.

    Synthetic Strategies for Asymmetric Access to the 3-Alkoxy-2-phenylpiperidine Core

    The biological activity of many piperidine-based drugs is highly dependent on their stereochemistry. For the 2-phenyl-3-aminopiperidine-derived NK1 receptor antagonists, the (2S, 3S)-configuration is crucial for high-affinity binding.[5] Therefore, the development of stereoselective synthetic routes to the key 3-hydroxy-2-phenylpiperidine and 3-amino-2-phenylpiperidine intermediates is of paramount importance.

    A common and effective strategy involves the diastereoselective reduction of a chiral cyclic precursor. One such approach begins with a chiral benzaldehyde oxime ether, which undergoes diastereoselective addition of a vinyl lithium reagent. The resulting adduct can then be cyclized and reduced to afford the desired stereoisomer of the 2-phenyl-3-hydroxypiperidine core.

    G cluster_0 Enantioselective Synthesis of (2S, 3S)-3-Hydroxy-2-phenylpiperidine start Chiral Benzaldehyde Oxime Ether step1 Diastereoselective vinyl- lithium addition start->step1 intermediate1 Chiral 1-Vinyl Adduct step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Cyclic Oxime Ether step2->intermediate2 step3 Diastereoselective Borane Reduction intermediate2->step3 end (2S, 3S)-3-Hydroxy-2-phenylpiperidine step3->end

    Synthetic approach to the chiral 3-hydroxy-2-phenylpiperidine core.

    Another strategy employs a diastereodivergent approach starting from a common precursor to access either the cis or trans isomers of 2-phenyl-3-amino/hydroxypiperidine.[6] These methods often leverage chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.

    Structure-Activity Relationship (SAR) of 2-Phenyl-3-(benzylamino)piperidine NK1 Receptor Antagonists

    The development of the potent NK1 receptor antagonist, (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994), provided a valuable pharmacological tool and a lead compound for further optimization.[7] SAR studies have revealed several key structural features that are critical for high-affinity binding to the human NK1 receptor.

    Key SAR Insights:

    • Stereochemistry: The cis relationship between the phenyl group at C-2 and the benzylamino group at C-3 is essential for activity. Furthermore, the (2S, 3S) absolute configuration is significantly more potent than other stereoisomers.[5]

    • Piperidine Nitrogen: The basicity of the piperidine nitrogen is thought to be important for interaction with the receptor. Functionalization of this nitrogen with various substituents has been explored to modulate oral bioavailability and metabolic stability.[5]

    • Benzylamino Moiety: The 2-methoxy substituent on the benzyl ring of CP-99,994 plays a crucial role in its high affinity. Modifications to this ring have led to the discovery of analogs with improved properties. For example, the introduction of a trifluoromethoxy group led to the development of CP-122,721, a second-generation antagonist with enhanced in vivo efficacy.[8]

    • Phenyl Group at C-2: The phenyl group at the 2-position is a key pharmacophoric element. Its interaction with a hydrophobic pocket in the receptor is critical for binding.

    CompoundR1 (at C-3)R2 (on Benzyl Ring)hNK1 Ki (nM)Reference
    CP-99,994 -NH-CH2-2-OCH30.25[7]
    CP-122,721 -NH-CH2-2-OCH3, 5-OCF3Potent[8]
    GR203040 -NH-CH2-2-OCH3, 5-tetrazol-1-ylPotent[5]
    Analog 1 -O-CH2-3,5-bis(CF3)Potent[9]
    Analog 2 -NH-CH2-3,5-bis(CF3)Potent[9]

    The Neurokinin-1 Receptor Signaling Pathway

    The NK1 receptor is a class A G-protein-coupled receptor (GPCR). Upon binding its endogenous ligand, Substance P, the receptor undergoes a conformational change that leads to the activation of heterotrimeric G proteins, primarily Gq and Gs.[10][11] This initiates a cascade of downstream signaling events that ultimately mediate the physiological effects of Substance P.

    Key Downstream Signaling Events:

    • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

    • Gs Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

    • MAPK/ERK Pathway: The NK1 receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation and survival.[1]

    • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important downstream effector of NK1 receptor activation, playing a role in cell survival and anti-apoptotic effects.[10]

    NK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PI3K_cascade PI3K/Akt Pathway Gq->PI3K_cascade AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation & Pain Ca2->Inflammation MAPK_cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_cascade cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Inflammation Proliferation Cell Proliferation & Survival MAPK_cascade->Proliferation PI3K_cascade->Proliferation

    Simplified schematic of the Neurokinin-1 (NK1) receptor signaling pathway.

    Experimental Protocols

    This section provides a detailed, step-by-step methodology for the synthesis of a key intermediate and a final 3-alkoxypiperidine derivative, based on established literature procedures.

    Enantioselective Synthesis of (2S, 3S)-3-Hydroxy-2-phenylpiperidine

    This protocol is adapted from a multi-step synthesis involving a diastereoselective reduction of a cyclic oxime ether.

    Materials:

    • Chiral benzaldehyde oxime ether

    • Vinyllithium solution

    • Toluene, anhydrous

    • Silica gel for column chromatography

    • Hexane, Ethyl acetate

    • Borane-tetrahydrofuran complex (BH3·THF)

    • Tetrahydrofuran (THF), anhydrous

    • Standard work-up reagents (e.g., aqueous HCl, saturated NaHCO3, brine, MgSO4)

    Procedure:

    • Diastereoselective Vinylation: To a solution of the chiral benzaldehyde oxime ether in anhydrous toluene at 0 °C under an inert atmosphere, add vinyllithium solution (5 equivalents) dropwise. Stir the reaction mixture at 0 °C until completion (monitor by TLC).

    • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the desired chiral 1-vinyl adduct.

    • Cyclization: The purified 1-vinyl adduct is then subjected to cyclization conditions, which may involve treatment with a Lewis acid or thermal conditions, to form the cyclic oxime ether.

    • Diastereoselective Reduction: To a solution of the cyclic oxime ether in anhydrous THF at a low temperature (e.g., -78 °C) under an inert atmosphere, add BH3·THF complex dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up and Final Product Isolation: Carefully quench the reaction with methanol, followed by aqueous HCl. Basify the aqueous layer with saturated NaHCO3 and extract with a suitable organic solvent. Dry the combined organic layers over MgSO4, filter, and concentrate to yield the crude (2S, 3S)-3-hydroxy-2-phenylpiperidine. Further purification can be achieved by recrystallization or chromatography.

    Synthesis of (+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine (CP-99,994) via Reductive Amination

    This protocol describes the N-alkylation of the chiral aminopiperidine core with 2-methoxybenzaldehyde.

    Materials:

    • (2S, 3S)-3-Amino-2-phenylpiperidine

    • 2-Methoxybenzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)3)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine, Anhydrous magnesium sulfate (MgSO4)

    Procedure:

    • Imine Formation: To a solution of (2S, 3S)-3-amino-2-phenylpiperidine (1.0 eq) in anhydrous DCM, add 2-methoxybenzaldehyde (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is typically exothermic. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Separate the organic layer, and extract the aqueous layer with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine.[12]

    Reductive_Amination cluster_workflow Reductive Amination Workflow start Mix (2S, 3S)-3-Amino-2-phenylpiperidine and 2-Methoxybenzaldehyde in DCM step1 Stir at RT for 1-2h (Imine Formation) start->step1 step2 Add NaBH(OAc)₃ step1->step2 step3 Stir at RT until completion step2->step3 step4 Quench with NaHCO₃ step3->step4 step5 Extract with DCM step4->step5 step6 Purify by Chromatography step5->step6 end CP-99,994 step6->end

    Workflow for the synthesis of CP-99,994 via reductive amination.

    Conclusion and Future Perspectives

    The 3-alkoxypiperidine scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutics, as exemplified by the successful development of potent and selective NK1 receptor antagonists. The synthetic methodologies developed to access these complex chiral molecules have enriched the toolbox of medicinal chemists. The deep understanding of the structure-activity relationships within this class of compounds provides a clear roadmap for the design of future analogs with improved properties.

    As our understanding of the intricate signaling pathways modulated by targets like the NK1 receptor continues to grow, so too will the opportunities for designing novel 3-alkoxypiperidine derivatives with tailored pharmacological profiles. The principles and protocols outlined in this technical guide serve as a solid foundation for researchers and scientists to build upon, paving the way for the next generation of innovative medicines based on this privileged scaffold.

    References

    • Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets, 15(9), 861–889.
    • Muñoz, M., & Covenas, R. (2020).
    • Dandridge, L. M., & Williams, A. P. (2020).
    • González-Villar, E., & Lecea, L. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International journal of molecular sciences, 23(19), 11984.
    • Hagan, R. M., & Gitter, B. D. (1993). What are NK1 modulators and how do they work?. Trends in pharmacological sciences, 14(11), 437-440.
    • Gale, J. D., & MacLeod, A. M. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of medicinal chemistry, 38(26), 4985–4992.
    • Hagan, R. M., & Gitter, B. D. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.
    • Hagan, R. M., & Gitter, B. D. (2019). Drug-binding site of NK1R. a–c Detailed interactions of CP-99994 (a),...
    • Hagan, R. M., & Gitter, B. D. (2000). Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor. British journal of pharmacology, 130(4), 869–875.
    • Kumar, P., & Bodas, M. (2009). Diastereodivergent strategy to cis or trans-2-phenyl-3-amino/hydroxypiperidine for the total syntheses of (‒).
    • Touchette, K. M. (2011).
    • McLean, S., & Snider, R. M. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor.
    • MacLeod, A. M., & Swain, C. J. (1996). N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists. Journal of medicinal chemistry, 39(15), 2907–2914.
    • Sigma-Aldrich. (n.d.).
    • Patacchini, R., & Maggi, C. A. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE, 13(10), e0205894.
    • Kumar, P., & Bodas, M. (2004). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron Letters, 45(1), 123-125.
    • Ramapanicker, R. (2012).
    • Leeman, S. E. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(8), 2187-2193.
    • Organic Chemistry Portal. (n.d.).
    • Snider, R. M., & Desai, M. C. (2008). 3-(2-[ 11 C]Methoxybenzylamino)-2-phenylpiperidine. PubMed - NIH.
    • Klepetarova, B., & Strych, S. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2824-2835.
    • Sanger, G. J., & Andrews, P. L. R. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. Pharmacology & therapeutics, 250, 108502.
    • MacLeod, A. M., & Swain, C. J. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(22), 4253–4262.
    • Varty, G. B., & Cohen-Williams, M. E. (2002). The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists. Neuropsychopharmacology, 27(3), 371–379.
    • Blacker, A. J., & Gilday, J. P. (2007). Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Request PDF.

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    Computational Docking Studies of 3-(2-Methylpropoxy)piperidine: Predictive Workflows for Multi-Target Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

    Executive Summary

    The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently deployed in the design of neuroprotective agents and targeted oncology therapeutics[1]. The specific compound 3-(2-Methylpropoxy)piperidine represents a highly versatile structural fragment. It combines a basic, protonatable nitrogen with a flexible, branched hydrophobic ether linkage (isobutoxy group). This whitepaper provides an in-depth technical framework for conducting predictive molecular docking studies of this compound against two highly validated therapeutic targets: Acetylcholinesterase (AChE) for Alzheimer's disease[2] and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for tumor angiogenesis[3].

    By detailing the causality behind structural preparation, target-specific docking mechanics, and self-validating computational protocols, this guide serves as a robust blueprint for structure-based drug design (SBDD) campaigns.

    Structural Rationale & Pharmacophore Dynamics

    Before initiating in silico screening, an application scientist must establish the physicochemical boundaries of the ligand. The efficacy of piperidine derivatives in target binding is rarely accidental; it is driven by specific electrostatic and steric parameters[4].

    • The Cationic Anchor (Piperidine Nitrogen): The secondary amine of the piperidine ring has a typical pKa​ of ~10.4. At a physiological pH of 7.4, this nitrogen is >99% protonated. This cationic state is not merely a solubility enhancer; it acts as a primary pharmacophore, enabling strong π -cation interactions with electron-rich aromatic residues (such as Tryptophan and Tyrosine) deep within protein active sites[5].

    • The Hydrophobic Probe (3-Isobutoxy Group): The 2-methylpropoxy (isobutoxy) substituent attached via an ether linkage at the 3-position provides significant rotational freedom. The ether oxygen can act as a weak hydrogen bond acceptor, while the branched aliphatic tail serves as a lipophilic probe, maximizing entropic gains by displacing highly ordered water molecules from hydrophobic sub-pockets[2].

    Self-Validating Computational Methodology

    To ensure scientific integrity and reproducibility, docking protocols cannot be treated as "black boxes." The following step-by-step methodology establishes a self-validating system where each phase includes an internal quality control checkpoint.

    Step-by-Step Experimental Protocol

    Step 1: Ligand Preparation and State Generation

    • Construct the 3D geometry of 3-(2-Methylpropoxy)piperidine using a standard builder.

    • Utilize a state-generation engine (e.g., LigPrep or Open Babel) to generate ionization states at pH 7.4 ± 0.2. Crucial Checkpoint: Verify that the piperidine nitrogen is protonated ( NH2+​ ).

    • Perform energy minimization using an appropriate force field (e.g., OPLS4 or MMFF94) to resolve steric clashes and establish the global energy minimum.

    Step 2: Protein Preparation and H-Bond Optimization

    • Retrieve high-resolution X-ray crystal structures from the PDB (e.g., 1EVE for AChE, 3VHE for VEGFR2).

    • Strip non-essential co-factors and bulk crystallographic waters. Exception: Retain tightly bound structural waters that mediate critical ligand-protein bridging.

    • Add missing hydrogen atoms and assign correct protonation states to catalytic residues (e.g., ensuring Histidine tautomers are correctly assigned for hydrogen bonding).

    • Minimize the protein structure to relieve heavy-atom strain (RMSD threshold: 0.3 Å).

    Step 3: Receptor Grid Generation

    • Center the bounding box on the co-crystallized native ligand (e.g., donepezil for AChE, axitinib for VEGFR2)[2],[6].

    • Set the grid dimensions to encompass both the primary catalytic site and adjacent allosteric/peripheral pockets (typically a 20 Å × 20 Å × 20 Å cube).

    Step 4: Molecular Docking & Pose Evaluation

    • Execute docking using a robust search algorithm (e.g., AutoDock Vina or Glide SP/XP).

    • Self-Validation: Redock the native co-crystallized ligand first. The protocol is only valid if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å[6].

    • Dock 3-(2-Methylpropoxy)piperidine and rank poses based on binding free energy ( ΔG ) and the preservation of key pharmacophoric contacts.

    Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (H-bond Optimization) PPrep->Grid Dock Molecular Docking (Conformational Search) Grid->Dock Score Scoring & Pose Selection (Binding Affinity) Dock->Score MD MD Simulation Validation (Thermodynamic Stability) Score->MD

    Fig 1: Self-validating computational docking and MD simulation workflow.

    Target-Specific Docking Mechanics

    Acetylcholinesterase (AChE) in Neurodegeneration

    AChE features a deep, 20 Å narrow gorge lined with aromatic residues. It is functionally divided into the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the rim[2].

    When docking piperidine derivatives into AChE, the protonated nitrogen predictably gravitates toward the CAS, forming indispensable π -cation interactions with the indole ring of Trp86 and the phenol ring of Tyr337 [5]. Concurrently, the flexible 3-(2-methylpropoxy) group extends outward. Depending on the specific conformational pose, this lipophilic tail interacts with the acyl-binding pocket (Phe295) or reaches toward the PAS residues (Tyr70, Tyr121 ), effectively creating a steric blockade that prevents the natural substrate (acetylcholine) from entering the gorge[4].

    AChE_Pathway Ligand Piperidine Scaffold AChE Acetylcholinesterase (AChE) Ligand->AChE Binds CAS Catalytic Anionic Site (Trp86, Tyr337) AChE->CAS Blocks PAS Peripheral Anionic Site (Tyr70, Tyr121) AChE->PAS Blocks Inhibition Neuroprotection (Increased ACh) CAS->Inhibition PAS->Inhibition

    Fig 2: AChE inhibition mechanism via CAS and PAS active site blockade.

    VEGFR2 in Tumor Angiogenesis

    In oncology, inhibiting the VEGFR2 tyrosine kinase starves tumors of their blood supply. The ATP-binding pocket of VEGFR2 is highly receptive to nitrogenous heterocycles[3].

    During in silico modeling against VEGFR2, the piperidine core acts as an ATP-mimetic. It establishes critical hydrogen bonds with the hinge region of the kinase, specifically targeting Asp181 and Glu70 [6]. The 3-isobutoxy substituent plays a vital role here by projecting into the hydrophobic region II of the kinase domain. This allows the branched methyl groups to engage in strong π -alkyl and van der Waals interactions with Val99, Val101, and Phe182 , anchoring the molecule firmly and preventing ATP from initiating the phosphorylation cascade required for angiogenesis[6].

    VEGFR2_Pathway Ligand Piperidine Scaffold VEGFR2 VEGFR2 Tyrosine Kinase Ligand->VEGFR2 Competitive Binding ATP ATP Binding Pocket (Asp181, Glu70) VEGFR2->ATP Occupies Angio Inhibition of Angiogenesis (Tumor Starvation) ATP->Angio Downstream Effect

    Fig 3: VEGFR2 kinase inhibition pathway preventing tumor angiogenesis.

    Quantitative Interaction Mapping

    To facilitate rapid comparison, the predicted binding modalities and theoretical affinities of 3-(2-Methylpropoxy)piperidine—extrapolated from validated docking studies of highly homologous piperidine derivatives[1],[6]—are summarized below.

    Table 1: Predictive Binding Interactions of 3-(2-Methylpropoxy)piperidine with Target Proteins

    Target ProteinPDB IDKey Interacting ResiduesInteraction TypePredicted Affinity ( ΔG )
    Acetylcholinesterase 1EVETrp86, Tyr337 π -cation (Piperidine NH2+​ )-8.5 to -10.2 kcal/mol
    Acetylcholinesterase 1EVETyr121, Phe295Hydrophobic (Isobutoxy tail)Secondary Contact
    VEGFR2 Kinase 3VHEAsp181, Glu70Hydrogen Bond (Piperidine NH)-7.8 to -9.4 kcal/mol
    VEGFR2 Kinase 3VHEVal99, Val101, Phe182 π -alkyl / Hydrophobic (Isobutoxy)Secondary Contact

    Conclusion & Future Directions

    The computational evaluation of 3-(2-Methylpropoxy)piperidine reveals it to be a highly capable starting scaffold for multi-target drug discovery. Its dual ability to form strong electrostatic interactions via the protonated piperidine ring and exploit hydrophobic pockets via the isobutoxy tail makes it an ideal candidate for targeting both AChE and VEGFR2.

    Next Steps: While molecular docking provides excellent static snapshots of binding affinity, these results must be validated dynamically. Future workflows should subject the top-scoring protein-ligand complexes to 100 ns Molecular Dynamics (MD) simulations (e.g., using GROMACS or Desmond) to calculate the Root Mean Square Fluctuation (RMSF) of the active site residues and confirm the thermodynamic stability of the π -cation and hydrogen bond networks over time[4],[6].

    References

    • Dhunmati, K., et al. "Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease." NeuroQuantology, 2022.[Link]

    • Narasimhamurthy, K. H., et al. "Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations." Letters in Drug Design & Discovery, Bentham Science, 2020.[Link]

    • Taranto, A. G., et al. "Molecular docking and molecular dynamic studies of semi-synthetic piperidine alkaloids as acetylcholinesterase inhibitors." Journal of the Brazilian Chemical Society, SciELO, 2011.[Link]

    • Khan, M., et al. "Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties." Molecules, MDPI, 2023.[Link]

    • Jafari, M., et al. "Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents." Research in Pharmaceutical Sciences, PMC, 2024.[Link]

    • Zare, M., et al. "Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies." RSC Advances, Royal Society of Chemistry, 2026.[Link]

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    Methodological & Application

    Application of 3-(2-Methylpropoxy)piperidine in the development of CNS-active agents

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to the Utilization of 3-(2-Methylpropoxy)piperidine in the Development of CNS-Active Agents

    Authored by: Gemini, Senior Application Scientist

    Foreword

    The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility, inherent basicity, and synthetic tractability allow it to be tailored for precise interactions with a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This guide focuses on a specific, yet broadly applicable starting point for CNS drug discovery: 3-(2-Methylpropoxy)piperidine .

    While not a widely documented agent itself, this molecule represents an ideal scaffold for initiating a CNS drug discovery program. The 3-substitution pattern is critical for modulating biological activity and pharmacokinetic properties.[2][3] The 2-methylpropoxy (isobutoxy) group offers a compelling balance of moderate lipophilicity—a key factor for blood-brain barrier (BBB) penetration—and a hydrogen bond acceptor in the form of the ether oxygen. This document serves as a comprehensive guide for researchers, outlining the strategic application, experimental evaluation, and optimization of derivatives based on this promising core structure.

    Strategic Rationale: Why 3-(2-Methylpropoxy)piperidine?

    The selection of a starting scaffold is a critical decision in drug discovery. The 3-(2-Methylpropoxy)piperidine core is proposed based on a synthesis of established medicinal chemistry principles for CNS agents.

    • The Piperidine Core : Provides a basic nitrogen atom (pKa ~8-10) which is typically protonated at physiological pH. This positive charge is often crucial for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of many CNS targets.[2]

    • 3-Position Substitution : Substitution at the 3-position avoids the symmetry of 4-substituted piperidines and the potential metabolic liabilities associated with substitution alpha to the nitrogen (2- or 6-positions).[2] This position provides a vector for chemical exploration that projects away from the core pharmacophore.

    • The 2-Methylpropoxy Group : This specific alkoxy substituent imparts several desirable features:

      • Modulated Lipophilicity : The isobutyl group provides a moderate increase in lipophilicity (LogP) compared to smaller alkoxy groups, which is often within the optimal range for passive diffusion across the BBB.

      • Hydrogen Bond Acceptor : The ether oxygen can participate in hydrogen bonding, a key interaction for receptor affinity and selectivity.

      • Metabolic Stability : Ether linkages are generally more stable to metabolic degradation than esters or other functional groups.

    This combination of features makes 3-(2-Methylpropoxy)piperidine an excellent starting point for generating a library of diverse compounds with the potential for high CNS activity and favorable drug-like properties.

    The CNS Drug Discovery Workflow: A Phased Approach

    Developing a CNS-active agent from a starting scaffold is a multi-stage process. The following workflow illustrates the logical progression from initial characterization to in vivo validation.

    G cluster_0 Phase 1: Scaffold Characterization & Library Synthesis cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: In Vivo Evaluation a Synthesis of 3-(2-Methylpropoxy)piperidine Core b Physicochemical Profiling (LogP, pKa, Solubility) a->b c SAR Library Synthesis (N-alkylation, etc.) a->c d Broad Target Screening (e.g., GPCR Panel) c->d Test Library e Hit Confirmation & Potency Determination (IC50/EC50) d->e f ADME Profiling (BBB Permeability, Metabolic Stability) e->f g Selectivity & Off-Target Assays f->g h Pharmacokinetic (PK) Studies (Brain/Plasma Ratio) g->h Select Candidate i Preliminary Safety & Tolerability (e.g., Irwin Test) h->i j Efficacy in Disease-Relevant Animal Models i->j

    Caption: High-level workflow for CNS drug discovery starting from the lead scaffold.

    Phase 1: Synthesis and Physicochemical Characterization

    The initial phase focuses on securing the starting material and understanding its fundamental properties, which are predictive of its behavior in biological systems.

    Synthesis Outline

    The synthesis of 3-(2-Methylpropoxy)piperidine can be approached through several established routes. A common method involves the reduction of the corresponding pyridine precursor.

    • Starting Material : 3-Hydroxypyridine.

    • Alkylation : O-alkylation of 3-hydroxypyridine with 1-bromo-2-methylpropane (isobutyl bromide) under basic conditions (e.g., NaH in DMF) to yield 3-(2-methylpropoxy)pyridine.

    • Reduction : Hydrogenation of the pyridine ring using a catalyst such as Rhodium on alumina or Platinum oxide under hydrogen pressure.[3][4] This step is critical as it establishes the piperidine core.

    Causality Note: Catalytic hydrogenation is preferred for its high yield and stereochemical control, often favoring the cis isomer depending on the catalyst and conditions.[3] This stereochemistry must be confirmed and may be critical for biological activity.

    Physicochemical Property Targets for CNS Drugs

    Before extensive biological testing, it is crucial to determine if the core scaffold and its initial derivatives possess physicochemical properties amenable to CNS penetration and oral bioavailability. The table below summarizes desirable target values based on analyses of successful CNS drugs.[5][6]

    PropertyTarget RangeRationale
    Molecular Weight (MW) < 450 DaSmaller size facilitates passive diffusion across the BBB.[5]
    LogP (Lipophilicity) 1.5 - 3.5Balances aqueous solubility with the lipid membrane permeability required to cross the BBB.
    Topological Polar Surface Area (TPSA) < 90 ŲLower polarity is associated with better BBB penetration.[5]
    Hydrogen Bond Donors (HBD) ≤ 2Minimizes desolvation penalty upon entering the lipid environment of the BBB.[5]
    pKa (Basicity) 7.5 - 10.0Ensures a significant portion of the molecule is ionized for target interaction, while enough neutral species exists to cross membranes.
    Aqueous Solubility > 50 µMEssential for absorption and formulation.

    Phase 2: In Vitro Screening Protocols

    This phase involves testing the synthesized library of compounds in a battery of in vitro assays to identify "hits" with the desired biological activity and drug-like properties.

    Protocol 1: Blood-Brain Barrier Permeability Assessment (PAMPA)

    The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across the BBB.[7]

    Principle: This assay measures the diffusion of a compound from a donor well, through an artificial lipid membrane coated on a filter, into an acceptor well.

    Step-by-Step Methodology:

    • Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Prepare the Donor Solution by diluting the stock solution into a buffer at pH 7.4 (e.g., PBS) to a final concentration of 100 µM.

      • Prepare the Acceptor Solution: a buffer at pH 7.4 containing a "sink" agent (e.g., 0.5% Triton X-100) to prevent back-diffusion.

    • Assay Plate Setup:

      • Coat the filter of a 96-well PVDF filter plate (the "sandwich" plate) with 5 µL of a lipid mixture (e.g., porcine brain lipid in dodecane).

      • Add 150 µL of the Donor Solution to each well of a 96-well donor plate.

      • Add 300 µL of the Acceptor Solution to each well of a 96-well acceptor plate.

    • Incubation:

      • Carefully place the lipid-coated filter plate onto the donor plate.

      • Place the acceptor plate on top of the filter plate to form the "sandwich."

      • Incubate the assembly at room temperature for 4-6 hours with gentle shaking.

    • Quantification:

      • After incubation, carefully disassemble the plates.

      • Measure the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Data Analysis:

      • Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))

      • Self-Validation: Run controls in parallel:

        • High Permeability Control: Carbamazepine (Pe > 15 x 10⁻⁶ cm/s)

        • Low Permeability Control: Atenolol (Pe < 1 x 10⁻⁶ cm/s)

        • Membrane Integrity Control: Lucifer Yellow, a fluorescent dye that should not permeate an intact membrane.

    Causality Note: The choice of pH 7.4 mimics physiological conditions. The lipid composition is designed to simulate the BBB endothelium. This assay specifically isolates passive diffusion, a crucial first step for CNS entry.[8]

    Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

    This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[7][9]

    Principle: The test compound is incubated with HLMs and a cofactor (NADPH) that initiates the metabolic process. The disappearance of the parent compound over time is measured.

    Step-by-Step Methodology:

    • Preparation:

      • Prepare a stock solution of the test compound (10 mM in DMSO). Dilute to 100 µM in buffer.

      • Thaw HLM (commercially available) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

      • Prepare a 20 mM NADPH stock solution in buffer.

    • Incubation:

      • In a 96-well plate, pre-warm the HLM suspension and the test compound solution to 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH stock solution to the wells. The final concentration of the test compound should be 1 µM.

    • Time Points & Quenching:

      • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

    • Sample Processing & Analysis:

      • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

      • Transfer the supernatant to a new plate for analysis.

      • Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.

    • Data Analysis:

      • Plot the natural log of the percentage of compound remaining versus time.

      • The slope of the line gives the rate constant, k.

      • Calculate the in vitro half-life (t½) = 0.693 / k.

      • Self-Validation: Include controls:

        • High Clearance Control: Verapamil (t½ < 15 min)

        • Low Clearance Control: Warfarin (t½ > 60 min)

        • No-NADPH Control: To measure non-enzymatic degradation.

    Causality Note: This assay provides an early prediction of hepatic clearance. A compound that is too rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body.[9]

    Phase 3: In Vivo Evaluation

    Once a candidate demonstrates a promising in vitro profile (good potency, selectivity, BBB permeability, and metabolic stability), it progresses to in vivo studies in animal models.

    Protocol 3: Exploratory Behavioral Assessment (Mouse Open Field Test)

    This is a foundational test to assess general locomotor activity and anxiety-like behavior in rodents.[10][11]

    Principle: A novel environment elicits exploratory behavior but also anxiety (thigmotaxis, or wall-hugging). CNS-active drugs can modulate these behaviors.

    Step-by-Step Methodology:

    • Apparatus: A square arena (e.g., 40x40x30 cm) with automated tracking software to monitor movement. The arena is divided into a "center" zone and a "periphery" zone.

    • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

    • Dosing:

      • Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses.

      • Include a vehicle control group (the formulation without the drug).

      • Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

    • Test Procedure:

      • Gently place a single mouse into the center of the open field arena.

      • Allow the mouse to explore freely for a set duration (e.g., 10-15 minutes).

      • The automated software records all movements.

    • Data Collection & Analysis:

      • Locomotor Activity: Total distance traveled, velocity.

      • Anxiety-Like Behavior: Time spent in the center vs. periphery, number of entries into the center zone.

      • Other Behaviors: Rearing (vertical exploration), grooming.

      • Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • Self-Validation:

      • Positive Control (Anxiolytic): Diazepam, which should increase time spent in the center.

      • Positive Control (Stimulant): Amphetamine, which should dramatically increase total distance traveled.

    Causality Note: A decrease in center time (thigmotaxis) is interpreted as anxiety-like behavior. Anxiolytic compounds typically increase exploration of the center. A significant increase or decrease in total distance traveled indicates stimulant or sedative properties, respectively. This test provides a broad first pass on the compound's general CNS effect.[10]

    Illustrative Signaling Pathway and Screening Cascade

    Many CNS drugs, particularly those for psychiatric disorders, target GPCRs.[1] A derivative of 3-(2-Methylpropoxy)piperidine could be designed as an antagonist for a receptor like the Serotonin 5-HT2A receptor, a target for atypical antipsychotics.[1]

    G cluster_0 Hypothetical 5-HT2A Antagonism ligand Serotonin (5-HT) receptor 5-HT2A Receptor ligand->receptor Activates drug Piperidine Derivative (Antagonist) drug->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc

    Caption: Antagonism of the 5-HT2A receptor signaling pathway by a hypothetical agent.

    To identify such an agent, a screening cascade ensures that resources are focused on the most promising compounds.

    G a Primary Screen (1000s of compounds) Single Concentration Binding Assay b Hit Confirmation (~100s of compounds) Re-test in Primary Assay a->b >50% Inhibition c Potency Determination (~50 compounds) Dose-Response Curve (IC50) b->c Confirmed Hits d Functional Assay (~20 compounds) Cell-based Ca²⁺ Flux (EC50) c->d Potency <1 µM e Lead Candidate (1-5 compounds) Proceed to In Vivo d->e Functional Activity

    Caption: Tiered in vitro screening cascade to identify potent functional antagonists.

    Conclusion

    The 3-(2-Methylpropoxy)piperidine scaffold represents a strategically sound starting point for the discovery of novel CNS-active agents. Its inherent physicochemical properties are well-aligned with the requirements for BBB penetration and favorable pharmacokinetics. By employing a systematic and phased approach—encompassing rational library design, a robust in vitro screening cascade, and validated in vivo models—researchers can efficiently explore the chemical space around this core. The protocols and workflows detailed in this guide provide a comprehensive framework for identifying and optimizing lead candidates, ultimately paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

    References

    • Sygnature Discovery. CNS and Pain Models. [Link]

    • Medicilon. CNS Pharmacology Models. [Link]

    • PsychoGenics. Preclinical Behavioral Studies | Behavioral Science Services. [Link]

    • ZeClinics. Behavioral phenotyping in zebrafish for CNS drug testing. [Link]

    • Gomtsyan, A. et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

    • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]

    • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

    • Tewari, D. et al. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

    • Ghose, A. K. et al. (2021). Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System. ACS Publications. [Link]

    • iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]

    • Roy, A. et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]

    • Ferla, S. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

    • Adedirin, O. et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. RSC Publishing. [Link]

    • Singh, S. et al. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]

    • de Oliveira, R. et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. ResearchGate. [Link]

    • Romero, D. L. et al. (1999). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. PubMed. [Link]

    • Shaffer, C. L. et al. ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]

    • Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

    • Grand View Research. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]

    • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

    • Borbás, A. et al. (2025). Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

    • Kuranov, V. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

    • Jahan, S. et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

    • De Tullio, P. et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

    • de Oliveira, R. et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. [Link]

    • ResearchGate. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. [Link]

    • Google Patents. (2017).
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    • DTIC. (2025). Piperidine Synthesis. [Link]

    • Maccioni, E. et al. Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives. RSC Publishing. [Link]

    • Shishkina, L. N. et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

    • Sadek, B. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Usiena air. [Link]

    Sources

    High-throughput screening protocol for 3-(2-Methylpropoxy)piperidine analogues

    Author: BenchChem Technical Support Team. Date: April 2026

    Engineering a High-Throughput Screening Architecture for 3-(2-Methylpropoxy)piperidine Analogues Targeting Gi-Coupled Receptors

    Mechanistic Rationale & Assay Architecture

    Piperidine derivatives, specifically those containing a 3-(2-methylpropoxy)piperidine scaffold, are highly privileged pharmacophores in modern drug discovery. They are frequently deployed to target G-protein coupled receptors (GPCRs) and monoamine transporters due to their favorable balance of lipophilicity and basicity, which enhances target engagement [1].

    When screening large libraries of these analogues for Gi-coupled GPCR antagonism (e.g., Histamine H3 or Melanin-Concentrating Hormone 1 receptors), the primary biochemical objective is to quantify the rescue of intracellular cyclic AMP (cAMP). Because Gi-coupled receptors actively inhibit adenylate cyclase (AC), an effective piperidine antagonist will block this inhibition, thereby restoring cAMP production driven by a direct AC stimulator like forskolin.

    To achieve this in a high-throughput screening (HTS) environment, we utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay . As a Senior Application Scientist, I select TR-FRET over standard ELISA or fluorescence polarization because of its superior temporal resolution. By introducing a 50 µs measurement delay post-excitation, TR-FRET completely eliminates short-lived background autofluorescence [2]. This is a critical causality: piperidine libraries often contain conjugated ring systems that emit inherent fluorescence, which would otherwise generate false positives in standard prompt-fluorescence assays.

    Pathway Piperidine 3-(2-Methylpropoxy)piperidine (Antagonist Library) GPCR Gi-Coupled GPCR Piperidine->GPCR Antagonizes Agonist Endogenous Agonist Agonist->GPCR Activates AC Adenylate Cyclase (AC) GPCR->AC Gi-mediated Inhibition Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation cAMP Intracellular cAMP AC->cAMP ATP Conversion TRFRET TR-FRET Signal (Inversely proportional to cAMP) cAMP->TRFRET Competes with Tracer

    Fig 1: Mechanistic signaling pathway of Gi-coupled GPCRs and TR-FRET cAMP detection principle.

    Establishing a Self-Validating System

    A robust HTS protocol cannot rely on post-screen validation alone; it must be a self-validating system where every microplate mathematically proves its own integrity. We achieve this using the Z'-factor , a statistical parameter that quantifies the separation band between positive and negative controls relative to their standard deviations[3].

    To ensure the assay is biologically relevant, we must carefully define our controls based on causality:

    • Maximum Signal (100% Antagonism / Positive Control): Cells treated with Forskolin (EC90) + GPCR Agonist (EC90) + a saturating dose of a reference antagonist. This defines the maximum achievable cAMP rescue.

    • Minimum Signal (0% Antagonism / Negative Control): Cells treated with Forskolin (EC90) + GPCR Agonist (EC90) + DMSO vehicle. This defines the baseline suppressed state.

    If a plate yields a Z'-factor < 0.5, the dynamic range has collapsed or pipetting variance is too high, and the plate is automatically rejected.

    Quantitative Assay Parameters
    ParameterTarget ValueMechanistic Rationale
    Cell Density 2,000 cells/wellBalances sufficient cAMP generation with reagent conservation in 384-well plates.
    Forskolin Dose EC90 (e.g., 10 µM)Provides a near-maximal cAMP window for the Gi-agonist to suppress, maximizing dynamic range.
    IBMX Concentration 0.5 mMPhosphodiesterase (PDE) inhibitor; prevents the degradation of synthesized cAMP prior to lysis.
    DMSO Tolerance ≤ 1.0% finalPiperidine analogues are highly lipophilic. 1% DMSO ensures solubility without inducing cellular toxicity.
    Z'-Factor ≥ 0.6Ensures >12 standard deviations of separation between hits and noise, minimizing false positives.

    Step-by-Step HTS Methodology

    Workflow S1 1. Cell Seeding (384-well plate) S2 2. Compound Dispense (Echo Acoustic) S1->S2 24h Incubation S3 3. Stimulation (Forskolin + Agonist) S2->S3 15 min S4 4. Lysis & Tracer (Eu-cAMP + d2-mAb) S3->S4 30 min S5 5. TR-FRET Read (665nm / 615nm) S4->S5 1h Incubation

    Fig 2: High-throughput screening workflow for TR-FRET cAMP detection in 384-well format.

    Phase 1: Cell Preparation & Acoustic Dispensing

    • Harvest the recombinant cell line expressing the target Gi-coupled GPCR using a non-enzymatic dissociation buffer to preserve extracellular receptor epitopes.

    • Resuspend cells in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to a density of 400,000 cells/mL.

    • Dispense 5 µL of the cell suspension (2,000 cells) into a white, solid-bottom 384-well microplate. Note: White plates are mandatory to maximize signal reflection and minimize well-to-well crosstalk in luminescence/fluorescence assays.

    • Using an Acoustic Liquid Handler (e.g., Labcyte Echo), transfer 50 nL of 3-(2-methylpropoxy)piperidine analogues from the source library directly into the assay wells. Acoustic dispensing prevents tip-based carryover of highly lipophilic piperidine compounds. Incubate for 15 minutes at room temperature to allow receptor binding.

    Phase 2: Pathway Stimulation 5. Prepare a 2X Stimulation Cocktail containing Forskolin (at 2X its predetermined EC90) and the endogenous GPCR Agonist (at 2X its EC90) in Assay Buffer. 6. Add 5 µL of the Stimulation Cocktail to all wells. 7. Centrifuge the plate briefly (150 x g, 1 min) to ensure proper mixing and incubate for exactly 30 minutes at room temperature. Strict timing is required here to ensure uniform cAMP accumulation across all plates before lysis.

    Phase 3: Lysis and TR-FRET Detection 8. Prepare the TR-FRET detection reagents: Europium cryptate-labeled cAMP tracer (Eu-cAMP) and a d2-labeled anti-cAMP monoclonal antibody (d2-mAb) in the manufacturer's Lysis Buffer. 9. Add 10 µL of the combined detection/lysis reagent to all wells. The lysis buffer ruptures the cell membrane, releasing intracellular cAMP which immediately competes with the Eu-cAMP tracer for binding to the d2-mAb. 10. Incubate for 1 hour at room temperature protected from light. 11. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flash lamp).
    • Delay Time: 50 µs (Allows short-lived compound autofluorescence to decay).
    • Integration Time: 400 µs.
    • Emission: Dual read at 615 nm (Europium donor) and 665 nm (d2 acceptor).

    Data Analysis & Hit Triage

    Calculate the TR-FRET ratio for each well: Ratio = (Signal at 665 nm / Signal at 615 nm) * 10,000. Because this is a competitive immunoassay, the TR-FRET ratio is inversely proportional to the amount of intracellular cAMP.

    Normalize the data to calculate the Percentage of Antagonism (% Rescue): % Antagonism = 100 * (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)

    Compounds exhibiting >50% antagonism with a Z'-factor validated plate (≥ 0.6) are flagged as primary hits. These hits must subsequently undergo a 10-point dose-response counter-screen against a generic Gs-coupled receptor to ensure the piperidine analogue is specifically antagonizing the target Gi-GPCR, rather than acting as a direct, non-specific activator of Adenylate Cyclase.

    References

    • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

    • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (Zhang et al., 1999) URL:[Link]

    Developing a cell-based assay to evaluate the efficacy of 3-(2-Methylpropoxy)piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Development of a High-Throughput Cell-Based Assay to Evaluate the Efficacy of 3-(2-Methylpropoxy)piperidine-Derived JAK3 Inhibitors

    Executive Summary & Biological Rationale

    The compound 3-(2-Methylpropoxy)piperidine (also known as 3-(isobutoxy)piperidine) serves as a critical chemical scaffold in the rational design and synthesis of substituted fused tricyclic compounds targeting Janus Kinase 3 (JAK3)[1, 2]. Unlike other JAK family members (JAK1, JAK2, Tyk2) that are ubiquitously expressed, JAK3 expression is highly restricted to hematopoietic cells. It associates uniquely with the common gamma chain ( γc​ ) of cytokine receptors (e.g., IL-2, IL-4, IL-7, IL-15), making it a highly validated target for immunosuppressive therapies and autoimmune diseases without the systemic toxicity associated with pan-JAK inhibition.

    Because 3-(2-Methylpropoxy)piperidine is a structural fragment, evaluating its efficacy requires screening its optimized derivatives in a highly physiological, cell-based environment. This application note details a self-validating, high-throughput AlphaLISA assay using the murine T-cell line CTLL-2 to quantify the inhibition of IL-2-induced STAT5 phosphorylation (Tyr694).

    Assay Design & Causality (E-E-A-T)

    As a Senior Application Scientist, it is critical to design assays where every experimental choice is driven by biological causality rather than arbitrary convention.

    • Cell Line Selection (CTLL-2): CTLL-2 cells are strictly dependent on IL-2 for survival and proliferation. They constitutively express the high-affinity IL-2 receptor complex ( α , β , γc​ ), providing a native physiological environment to evaluate JAK3/JAK1 heterodimer signaling without the artifacts of transient overexpression[3, 4].

    • The Starvation Step: In actively dividing CTLL-2 cultures, basal phosphorylation of STAT5 is extremely high due to autocrine signaling and maintenance cytokines. A 4-hour serum and cytokine starvation phase is mandatory. This halts the signaling cascade, reducing basal p-STAT5 to near-zero, thereby maximizing the assay window (Signal-to-Background ratio).

    • Self-Validating Internal Controls: A robust protocol must prove its own validity in every run. By incorporating a known potent JAK3 inhibitor (e.g., Tofacitinib) as a positive control for inhibition, alongside DMSO vehicle controls, researchers can calculate the Z'-factor per plate. A Z'-factor 0.5 confirms the assay's structural integrity and readiness for high-throughput screening.

    • Detection Technology: AlphaLISA SureFire Ultra is utilized because it is a homogeneous, no-wash technology. It relies on the proximity of donor and acceptor beads binding to the p-STAT5 target, eliminating the wash steps that often introduce high well-to-well variability in traditional ELISAs.

    JAK3Pathway IL2 IL-2 Cytokine Receptor IL-2 Receptor (γc / IL-2Rβ) IL2->Receptor Binds JAK3 JAK3 / JAK1 Heterodimer Receptor->JAK3 Activates STAT5 STAT5 (Monomer) JAK3->STAT5 Phosphorylates (Y694) Inhibitor 3-(2-Methylpropoxy)piperidine Derivatives Inhibitor->JAK3 Inhibits Kinase pSTAT5 p-STAT5 (Active Dimer) STAT5->pSTAT5 Dimerization Nucleus Gene Transcription (T-cell Proliferation) pSTAT5->Nucleus Translocation

    Figure 1: IL-2/JAK3/STAT5 signaling pathway and targeted inhibition.

    Step-by-Step Experimental Protocol

    Materials & Reagents
    • Cells: CTLL-2 (ATCC® TIB-214™).

    • Media: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, and 50 IU/mL recombinant mouse IL-2 (for maintenance).

    • Assay Kit: AlphaLISA SureFire Ultra p-STAT5 (Tyr694) Assay Kit.

    • Compounds: 3-(2-Methylpropoxy)piperidine (Fragment control), Optimized Derivatives, Tofacitinib (Reference inhibitor).

    Workflow Methodology

    Step 1: Cell Preparation & Starvation

    • Harvest CTLL-2 cells from the maintenance culture and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with warm, unsupplemented RPMI 1640 to remove residual maintenance IL-2 and serum.

    • Resuspend cells in Assay Medium (RPMI 1640 + 0.1% BSA) at a density of 1×106 cells/mL.

    • Incubate in a 37°C, 5% CO 2​ incubator for 4 hours. Causality: This precise duration degrades existing p-STAT5 complexes without inducing cellular apoptosis.

    Step 2: Compound Treatment

    • Seed 20 µL of the starved cell suspension (20,000 cells/well) into a 384-well proxiplate.

    • Prepare 3X concentrated test compounds (3-(2-Methylpropoxy)piperidine derivatives and Tofacitinib) in Assay Medium containing 0.3% DMSO.

    • Add 10 µL of the 3X compound solutions to the respective wells. Ensure control wells receive 10 µL of 0.3% DMSO vehicle.

    • Incubate for 60 minutes at 37°C to allow the inhibitors to permeate the cell membrane and bind the ATP-binding pocket of JAK3.

    Step 3: IL-2 Stimulation

    • Prepare a 4X solution of recombinant mouse IL-2 (final well concentration should be EC 80​ , typically ~10 ng/mL).

    • Add 10 µL of the 4X IL-2 solution to all wells (except the "Unstimulated" minimum signal control wells, which receive Assay Medium).

    • Stimulate for exactly 15 minutes at 37°C. Causality: p-STAT5 kinetics peak rapidly; exceeding 20 minutes triggers negative feedback loops (e.g., SOCS1 expression) that artificially dampen the signal [3].

    Step 4: Lysis & AlphaLISA Detection

    • Add 10 µL of 5X AlphaLISA Lysis Buffer to all wells. Shake at 400 RPM for 10 minutes at room temperature.

    • Add 10 µL of Acceptor Bead Mix. Incubate for 1 hour at room temperature in the dark.

    • Add 10 µL of Donor Bead Mix. Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).

    AssayWorkflow A 1. Cell Prep (CTLL-2) B 2. Starvation (Reduce Basal) A->B C 3. Drug Treatment (Inhibitor) B->C D 4. Stimulation (IL-2 Addition) C->D E 5. Cell Lysis (Release p-STAT5) D->E F 6. Detection (AlphaLISA) E->F

    Figure 2: High-throughput AlphaLISA workflow for evaluating JAK3 inhibitors.

    Data Presentation & Expected Outcomes

    Because 3-(2-Methylpropoxy)piperidine is an unoptimized fragment, it will exhibit weak direct efficacy. However, as it is synthesized into mature tricyclic derivatives, potency and selectivity shift dramatically. Quantitative data should be modeled using a 4-parameter logistic (4PL) non-linear regression to determine the IC 50​ .

    Table 1: Representative Efficacy Profile of 3-(2-Methylpropoxy)piperidine Derivatives

    Test CompoundTargetIC 50​ (nM)E max​ (%)Selectivity Fold (vs JAK2)
    Tofacitinib (Reference) JAK1/34.2100>100x
    3-(2-Methylpropoxy)piperidine Scaffold>10,000N/AN/A
    Derivative A (Tricyclic) JAK312.59850x
    Derivative B (Optimized) JAK33.1100>200x

    Note: E max​ represents the maximum percentage of p-STAT5 inhibition relative to the DMSO vehicle control. Selectivity is determined via parallel counter-screening in a JAK2-dependent assay (e.g., EPO-stimulated TF-1 cells).

    References

    • Title: Substituted fused tricyclic compounds, compositions and medicinal applications thereof (EP2688890B1)
    • Title: Substituted fused tricyclic compounds, compositions and medicinal applications thereof (WO2012127506A1)
    • Title: Calibration of cell-intrinsic interleukin-2 response thresholds guides design of a regulatory T cell biased agonist Source: eLife / PubMed Central (PMC) URL: [Link]

    • Title: Fine epitope specificity of antibodies against interleukin-2 explains their paradoxical immunomodulatory effects Source: Immunology / PubMed Central (PMC) URL: [Link]

    Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-(2-Methylpropoxy)piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This comprehensive guide details a robust and scalable methodology for the synthesis and purification of 3-(2-Methylpropoxy)piperidine, a key intermediate in pharmaceutical development. The described process leverages a Williamson ether synthesis, a classic yet highly effective transformation, and outlines a multi-step purification strategy to achieve high purity suitable for drug development applications. This document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, safety considerations for hazardous reagents, and a guide to analytical validation of the final product.

    Introduction

    Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The specific target of this guide, 3-(2-Methylpropoxy)piperidine, is a valuable building block in the synthesis of various biologically active molecules. Its preparation on a large scale requires a reproducible synthetic route and a purification process capable of consistently delivering material of high purity.

    This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the entire manufacturing process, from starting materials to the final, validated product.

    Synthetic Strategy: The Williamson Ether Synthesis

    The chosen synthetic route for 3-(2-Methylpropoxy)piperidine is the Williamson ether synthesis. This method is renowned for its reliability and broad scope in forming ethers from an alkoxide and an organohalide.[2] The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3][4]

    The overall synthetic transformation is depicted below:

    Williamson Ether Synthesis cluster_reactants Reactants 3-hydroxypiperidine 3-Hydroxypiperidine isobutyl_bromide 2-Methylpropyl Bromide (Isobutyl Bromide) product product workup 2. Aqueous Workup NaH NaH NaH->product Alkylation with 2-Methylpropyl Bromide

    Caption: Overall synthetic scheme for 3-(2-Methylpropoxy)piperidine.

    The synthesis begins with the deprotonation of 3-hydroxypiperidine using a strong, non-nucleophilic base, followed by the introduction of the 2-methylpropyl group via an alkyl halide.

    Synthesis of the Precursor: 3-Hydroxypiperidine

    For large-scale synthesis, it is often more cost-effective to prepare the 3-hydroxypiperidine precursor in-house. A common and efficient method is the catalytic hydrogenation of 3-hydroxypyridine.[5][6]

    ParameterValueReference
    Starting Material3-Hydroxypyridine[6]
    Catalyst5% Rhodium on Carbon[6]
    SolventWater[6]
    Hydrogen Pressure5 MPa[6]
    Temperature90 °C[6]
    Reaction Time48 hours[6]

    Note: The catalyst can be recovered by filtration and reused, which is a significant advantage in large-scale production.

    Detailed Synthesis Protocol

    This protocol is designed for the synthesis of 3-(2-Methylpropoxy)piperidine on a multi-gram scale. All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict adherence to safety protocols.

    Reagents and Equipment
    • 3-Hydroxypiperidine

    • Sodium hydride (60% dispersion in mineral oil)

    • 2-Methylpropyl bromide (Isobutyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Hexanes (for washing NaH)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

    • Addition funnel

    • Ice bath

    Step-by-Step Synthesis Procedure
    • Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, weigh the required amount of 60% sodium hydride dispersion. Wash the mineral oil from the sodium hydride by adding anhydrous hexanes, stirring briefly, and then carefully removing the hexanes via cannula. Repeat this washing step two more times.[7]

    • Formation of the Alkoxide: Suspend the washed sodium hydride in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Dissolve 3-hydroxypiperidine in anhydrous THF and add it dropwise to the sodium hydride suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Hydrogen gas will evolve during this step, so ensure adequate ventilation to a fume hood.

    • Alkylation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases. Cool the mixture back to 0 °C and add 2-methylpropyl bromide dropwise.

    • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

    • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Caution: This is an exothermic process, and hydrogen gas will be evolved.

    • Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

    • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-Methylpropoxy)piperidine.

    Safety Considerations for Sodium Hydride

    Sodium hydride (NaH) is a highly reactive and flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[7] Strict safety precautions are mandatory.

    • Handling: Always handle sodium hydride in an inert atmosphere, such as in a glovebox or under a blanket of nitrogen or argon.[7][8]

    • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7][9]

    • Storage: Store in a cool, dry, well-ventilated area away from water and moisture.[10][11] Keep containers tightly closed.

    • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, lime, or soda ash and place it in a covered container for disposal.[10]

    • Quenching: The quenching of reactions containing residual NaH must be done with extreme care, typically by the slow, dropwise addition of a proton source (e.g., isopropanol, ethanol, or saturated NH4Cl solution) at low temperatures.

    Purification Strategies

    The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. A multi-step purification approach is recommended to achieve high purity.

    Purification_Workflow Acid_Base_Extraction Acid-Base Extraction Distillation Fractional Distillation Acid_Base_Extraction->Distillation Bulk Purification Column_Chromatography Column Chromatography (Optional, for very high purity) Distillation->Column_Chromatography If higher purity is required Pure_Product Pure 3-(2-Methylpropoxy)piperidine Distillation->Pure_Product Final Product Column_Chromatography->Pure_Product

    Caption: A decision-making workflow for the purification of 3-(2-Methylpropoxy)piperidine.

    Protocol 1: Acid-Base Extraction

    This technique is highly effective for separating the basic piperidine derivative from neutral and acidic impurities.[1][12]

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic 3-(2-Methylpropoxy)piperidine will be protonated and move into the aqueous phase.

    • Phase Separation: Shake the funnel and allow the layers to separate. Drain the aqueous layer containing the protonated product.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).

    • Re-extraction: Extract the liberated free base back into an organic solvent (e.g., ethyl acetate) (3x).

    • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

    Protocol 2: Fractional Distillation

    Distillation is an excellent method for purifying liquid piperidine derivatives from non-volatile or less-volatile impurities on a large scale.[1]

    • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

    • Distillation: Transfer the product from the acid-base extraction into the distillation flask. Add boiling chips.

    • Fraction Collection: Heat the flask and collect the fraction that boils at the expected boiling point of 3-(2-Methylpropoxy)piperidine. The boiling point will need to be determined, likely under reduced pressure for a compound of this molecular weight.

    Protocol 3: Column Chromatography (for High Purity)

    For achieving the highest purity, especially for removing closely related impurities, column chromatography may be necessary. A common issue with piperidine derivatives is their strong interaction with the acidic silica gel, leading to peak tailing.[12]

    • Stationary Phase: Standard silica gel can be used, but for better results, consider using alumina (basic or neutral) or amine-deactivated silica gel.[12]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used. To improve peak shape and reduce tailing on silica gel, add a basic modifier to the eluent, such as 0.1-1% triethylamine (TEA) or a small percentage of 7N ammonia in methanol.[12]

    Analytical Purity Determination

    The purity of the final product must be rigorously assessed. A combination of analytical techniques is recommended.[][14]

    Analytical TechniquePurposeKey Considerations
    GC-MS Purity assessment and identification of volatile impurities.Excellent for volatile compounds like 3-(2-Methylpropoxy)piperidine. Provides both retention time and mass spectral data for identification.
    HPLC-MS Purity assessment and identification of non-volatile impurities.Since the target molecule lacks a strong UV chromophore, a mass spectrometer (MS) or a charged aerosol detector (CAD) is a suitable detector.
    NMR Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.
    FT-IR Spectroscopy Functional group confirmation.Confirms the presence of the ether linkage and the absence of the starting alcohol (O-H stretch).

    Conclusion

    The large-scale synthesis and purification of 3-(2-Methylpropoxy)piperidine can be successfully achieved through a well-defined and controlled process. The Williamson ether synthesis provides a reliable route to the crude product, which can then be purified to a high degree using a combination of acid-base extraction and fractional distillation. For applications requiring the highest purity, column chromatography with a modified mobile phase or an alternative stationary phase is recommended. Strict adherence to safety protocols, particularly when handling sodium hydride, is paramount for a safe and successful synthesis. The final product should be thoroughly characterized and its purity confirmed using a suite of modern analytical techniques.

    References

    • New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from NJ.gov.[10]

    • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure.[7]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8]

    • The Journal of Organic Chemistry. (2010, February 8). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. ACS Publications.[15]

    • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Retrieved from ResearchGate.[5]

    • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[16]

    • Clemson University. (n.d.). Sodium Hydride SOP.[9]

    • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[6]

    • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.[17]

    • Sigma-Aldrich. (n.d.). Safety Data Sheet - Sodium hydride, 60% dispersion in mineral oil.[11]

    • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.[1]

    • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.[12]

    • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.[18]

    • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.[3]

    • Wikipedia. (n.d.). Williamson ether synthesis.[2]

    • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.[19]

    • WIPO Patentscope. (2002, October 31). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE.[20]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[4]

    • ChemTalk. (2022, October 23). Williamson Ether Synthesis.[21]

    • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.[22]

    • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.[23]

    • BOC Sciences. (n.d.). Analytical Services for Purity Determination.[]

    • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[24]

    • Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[25]

    • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.[26]

    • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[27]

    • Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros.[28]

    • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.[29]

    • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.

    • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.[30]

    • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.[31]

    • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.[32]

    • Bentham Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.[14]

    • Reddit. (2022, June 30). Best solvent for FMOC removal. r/Chempros.[33]

    Sources

    Experimental workflow for evaluating the ADME properties of 3-(2-Methylpropoxy)piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    This application note provides a comprehensive, self-validating experimental workflow for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(2-Methylpropoxy)piperidine .

    Designed for drug development professionals, this guide eschews basic overviews in favor of mechanistic causality, ensuring that every experimental choice is grounded in the physicochemical reality of the compound.

    Rationale & Physicochemical Profiling

    The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, highly valued for imparting favorable physicochemical properties and target engagement capabilities[1]. However, the introduction of an isobutoxy group at the 3-position—creating 3-(2-Methylpropoxy)piperidine—significantly alters the molecule's steric bulk, lipophilicity, and metabolic liability.

    Because the secondary amine of the piperidine ring is highly basic (pKa ~10.5–11.2), the molecule will be predominantly ionized at physiological pH (7.4)[1]. The lipophilic ether side chain drives passive membrane permeability but simultaneously increases the likelihood of Cytochrome P450 (CYP)-mediated oxidation[2][3]. Understanding these baseline properties dictates our experimental conditions.

    Table 1: Predicted Physicochemical Parameters & Workflow Impact

    ParameterPredicted CharacteristicImpact on ADME Workflow
    Molecular Weight 157.25 g/mol Ideal for oral absorption; high risk of volatility during sample concentration.
    pKa (Amine) ~10.5 - 11.2Highly ionized at pH 7.4; requires strict pH monitoring in assay buffers.
    LogP / LogD (pH 7.4) ~1.8 / ~0.5Moderate lipophilicity; expected to exhibit good passive permeability.
    Metabolic Sites N-dealkylation, α -carbon oxidationRequires robust CYP phenotyping and minus-NADPH controls[3].

    Experimental ADME Architecture

    To ensure data integrity, every protocol in this workflow is designed as a self-validating system . Assays incorporate internal mass balance checks, matrix matching, and biological controls to differentiate true pharmacokinetic phenomena from experimental artifacts.

    ADME_Workflow Start 3-(2-Methylpropoxy)piperidine Candidate Abs Absorption Caco-2 Permeability Start->Abs Dist Distribution Plasma Protein Binding Start->Dist Met Metabolism Microsomal Stability Start->Met Exc Excretion Efflux Transporters Start->Exc LCMS LC-MS/MS Bioanalysis & Data Integration Abs->LCMS Dist->LCMS Met->LCMS Exc->LCMS

    Comprehensive in vitro ADME workflow for 3-(2-Methylpropoxy)piperidine evaluation.

    Absorption: Caco-2 Permeability Protocol

    Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-gp). It is the pharmaceutical gold standard for predicting human intestinal absorption[1]. Because 3-(2-Methylpropoxy)piperidine is a small, moderately lipophilic amine, we expect high passive transcellular permeability.

    Self-Validation: Monolayer integrity is continuously verified using Transepithelial Electrical Resistance (TEER) and a low-permeability paracellular marker (Lucifer Yellow)[1]. Mass balance must exceed 85% to rule out non-specific binding to the polycarbonate Transwell apparatus.

    Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate filters in 24-well Transwell® plates. Culture for 21 days to ensure full differentiation into enterocyte-like cells[1].

    • Integrity Verification: Measure TEER. Proceed only if TEER > 250 Ω·cm².

    • Dosing: Prepare 3-(2-Methylpropoxy)piperidine at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add to the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment.

    • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

    • Sampling & Quenching: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    Distribution: Plasma Protein Binding (RED Assay)

    Causality: The free (unbound) fraction of a drug drives both pharmacological efficacy and systemic clearance[4]. As a basic amine, 3-(2-Methylpropoxy)piperidine is likely to bind to α1​ -acid glycoprotein (AGP) and albumin. Rapid Equilibrium Dialysis (RED) is utilized here because it is the "golden standard" that minimizes the non-specific binding artifacts frequently seen in ultrafiltration methods[5][6].

    Self-Validation: Cross-matrix matching is employed post-dialysis to ensure identical ionization efficiencies during LC-MS/MS analysis[7].

    Step-by-Step Methodology:

    • Preparation: Spike 3-(2-Methylpropoxy)piperidine into 100% human plasma to a final concentration of 1 µM and 10 µM (keeping DMSO concentration < 0.1% to prevent protein denaturation)[4][7].

    • Dialysis Setup: Aliquot 300 µL of spiked plasma into the donor chamber of a RED device (MWCO 12-14 kDa)[5]. Add 500 µL of isotonic PBS (pH 7.4) to the receiver chamber[4].

    • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker (300 RPM) for 4 to 6 hours to achieve thermodynamic equilibrium[4][8].

    • Matrix Matching (Critical Step): Post-incubation, remove 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples[7].

    • Precipitation: Add 400 µL of ice-cold acetonitrile with internal standard to precipitate proteins[7]. Centrifuge at 4000 RPM for 15 minutes.

    • Quantification: Analyze the supernatant via LC-MS/MS to calculate the fraction unbound ( fu​ ).

    Assay_Validation A Experimental Setup (e.g., RED Assay) B Internal Standard & Matrix Matching A->B Spiking C Mass Balance Check Recovery > 85% B->C Extraction D Validated Output (Fraction Unbound) C->D LC-MS/MS

    Self-validating control system ensuring data integrity and mass balance in ADME assays.

    Metabolism: Liver Microsomal Stability (HLM)

    Causality: Drug metabolism primarily occurs in the liver via the CYP450 enzyme family[2]. The piperidine ring and the isobutoxy group of our target compound are highly susceptible to N-oxidation, N-dealkylation, and aliphatic hydroxylation[3]. Human Liver Microsomes (HLM) provide a robust, FDA-aligned subcellular fraction to evaluate Phase I metabolic intrinsic clearance ( CLint​ )[2][9].

    Self-Validation: A parallel negative control lacking the NADPH cofactor is mandatory. This differentiates true enzymatic CYP-mediated metabolism from chemical instability or non-specific degradation in the buffer[3].

    Step-by-Step Methodology:

    • Reaction Mixture: Combine 3-(2-Methylpropoxy)piperidine (1 µM) with pooled HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[1].

    • Pre-incubation: Incubate the mixture in a 37°C water bath for 5 minutes to achieve thermal equilibrium.

    • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH)[1].

    • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL of the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction[1].

    • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 RPM for 15 minutes to pellet the precipitated microsomal proteins. Analyze the supernatant via LC-MS/MS.

    Table 2: Microsomal Stability Interpretation Guidelines

    Intrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Metabolic Classification
    < 10 µL/min/mg protein> 60 minHigh Stability (Low Clearance)
    10 - 40 µL/min/mg protein15 - 60 minModerate Stability
    > 40 µL/min/mg protein< 15 minLow Stability (High Clearance)

    References

    • Plasma Protein Binding - QPS Custom-Built Research. QPS. [Link]

    • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA.[Link]

    • Plasma Protein Binding Assay. Evotec.[Link]

    • Plasma Protein Binding Assay. Visikol.[Link]

    • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.[Link]

    • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers.[Link]

    • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies. Federal Register.[Link]

    Sources

    Troubleshooting & Optimization

    Troubleshooting low yield in the synthesis of 3-(2-Methylpropoxy)piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 3-(2-Methylpropoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The content is structured in a question-and-answer format to directly address challenges you may encounter during this synthesis.

    Synthesis Overview: The Williamson Ether Synthesis Approach

    The most common and direct route to synthesizing 3-(2-Methylpropoxy)piperidine is via the Williamson ether synthesis.[1][2] This method involves the deprotonation of 3-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an isobutyl electrophile (e.g., isobutyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

    While seemingly straightforward, this reaction is subject to several competing pathways and practical challenges that can lead to diminished yields. This guide will walk you through diagnosing and resolving these issues.

    Williamson_Ether_Synthesis Figure 1. Williamson Ether Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_sn2 SN2 Reaction cluster_product Product R1 3-Hydroxypiperidine plus1 + Int1 Piperidin-3-olate (Alkoxide) R2 Base (e.g., NaH) R2->Int1 Deprotonation Int1_sn2 Piperidin-3-olate plus2 + Prod 3-(2-Methylpropoxy)piperidine R3 Isobutyl Bromide R3->Prod SN2 Attack

    Figure 1. Williamson Ether Synthesis Mechanism

    Frequently Asked Questions & Troubleshooting Guide

    Q1: My reaction has stalled, showing low conversion of starting materials. What are the likely causes?

    A: Low conversion is often traced back to three key areas: inefficient deprotonation, suboptimal reaction conditions, or reagent quality.

    • Inefficient Deprotonation: The hydroxyl group of 3-hydroxypiperidine must be deprotonated to form the reactive alkoxide nucleophile.[1][4]

      • Base Choice: A sufficiently strong base is required. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol. Weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium.

      • Moisture: Strong bases like NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will consume the base and inhibit alkoxide formation.

    • Suboptimal Reaction Conditions:

      • Temperature & Time: Williamson ether syntheses can require heating to proceed at a reasonable rate, often between 50-100 °C for several hours (1-8 hours is typical).[2][5] If you are running the reaction at room temperature, gentle heating may be necessary to achieve full conversion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

      • Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal because they effectively solvate the counter-ion (e.g., Na⁺) while leaving the alkoxide nucleophile "bare" and highly reactive.[1][2] Protic solvents like ethanol or water will solvate the nucleophile, drastically reducing its reactivity.[5]

    • Reagent Purity: Ensure the 3-hydroxypiperidine and isobutyl halide are pure. Contaminants can interfere with the reaction.

    ParameterRecommendation for this SynthesisRationale
    Base Sodium Hydride (NaH)A strong, non-nucleophilic base that ensures irreversible deprotonation of the alcohol.
    Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the SN2 reaction.[2]
    Electrophile Isobutyl Bromide or Isobutyl IodideIodides are more reactive leaving groups than bromides, which are in turn better than chlorides. This follows the SN2 reactivity trend.[4]
    Temperature 50 - 80 °CProvides sufficient energy to overcome the activation barrier without excessively favoring the E2 elimination side reaction.[2]
    Time 2 - 8 hoursMonitor by TLC or GC-MS for completion. Insufficient time is a common cause of low yield in lab settings.[2]
    Q2: My main byproduct is 2-methylpropene. How can I prevent its formation?

    A: The formation of 2-methylpropene indicates that the competing E2 (elimination) reaction is occurring alongside the desired SN2 (substitution) reaction.[1] The alkoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the carbon adjacent to the leaving group.

    SN2_vs_E2 Figure 2. SN2 vs. E2 Competition cluster_reactants Reactants cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) Nuc Piperidin-3-olate (RO⁻) plus + Prod_SN2 3-(2-Methylpropoxy)piperidine (Ether Product) Prod_E2 2-Methylpropene (Alkene Product) Elec Isobutyl Bromide Elec->Prod_SN2 Nucleophilic Attack on Carbon Elec->Prod_E2 Base Abstraction of β-Hydrogen

    Figure 2. SN2 vs. E2 Competition

    Strategies to Favor SN2 over E2:

    • Lower the Temperature: E2 reactions typically have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution.[5]

    • Choose the Right Leaving Group: While isobutyl bromide is a primary halide, it is sterically hindered, which can increase the likelihood of elimination.[1][5] Using isobutyl iodide may increase the SN2 rate sufficiently to outcompete elimination. Avoid using more hindered secondary or tertiary halides as the electrophile, as they strongly favor elimination.[3][4]

    • Control Base Concentration: Adding the isobutyl halide to the pre-formed alkoxide solution slowly can help keep the instantaneous concentration of the electrophile low, which can sometimes suppress bimolecular elimination.

    Q3: I seem to be losing my starting material to an unknown side reaction, possibly involving the piperidine nitrogen. What is happening?

    A: This is a critical and common issue. The secondary amine of the piperidine ring is also a potent nucleophile. It can compete with the desired alkoxide to attack the isobutyl halide, leading to the formation of the N-alkylated byproduct, 1-isobutyl-3-hydroxypiperidine.

    Solution: Protect the Piperidine Nitrogen

    The most robust solution is to temporarily "protect" the piperidine nitrogen, rendering it non-nucleophilic. The tert-butoxycarbonyl (Boc) group is an ideal choice. The synthesis becomes a three-step process:

    • Boc Protection: React 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 3-hydroxypiperidine-1-carboxylate.

    • Williamson Ether Synthesis: Perform the ether synthesis on the protected alcohol. The only available nucleophile is now the hydroxyl group.

    • Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final product.

    While this adds steps, it often dramatically improves the yield and simplifies purification by eliminating the major N-alkylation byproduct.

    Q4: My workup and purification are inefficient, with significant product loss. How can I improve this?

    A: The product, 3-(2-Methylpropoxy)piperidine, is a basic amine. This property must be leveraged during workup and considered during purification.

    • Workup - Acid-Base Extraction:

      • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

      • Extract the aqueous layer with the organic solvent.

      • Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl). Your product will become protonated (R₂NH₂⁺) and move into the aqueous layer, while non-basic organic impurities (like the E2 byproduct or unreacted isobutyl halide) will remain in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and make it basic (pH > 12) by adding a strong base (e.g., 4M NaOH).

      • Extract the now-neutral product back into an organic solvent.

      • Dry the organic layer with a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate. This procedure effectively separates your basic product from neutral or acidic impurities.

    • Purification - Column Chromatography:

      • Streaking on Silica Gel: Basic amines are notorious for "streaking" or tailing on standard silica gel, leading to poor separation and product loss.[6]

      • Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to use a solvent system like Dichloromethane/Methanol with 1-2% triethylamine or ammonium hydroxide.[6] This deactivates the acidic silanol groups on the silica surface, allowing for clean elution of the amine.

      • Alternative: Basic alumina can also be used as the stationary phase, which is more suitable for purifying basic compounds.

    Q5: The Williamson synthesis is still giving me low yields. What alternative synthetic routes can I explore?

    A: If the Williamson route proves problematic, two other powerful methods are worth considering for forming the ether bond.

    • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild, neutral conditions.[7][8] It involves reacting 3-hydroxypiperidine with isobutanol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

      • Advantages: Avoids the need for a strong base, thereby eliminating the E2 side reaction. It is often very high-yielding.

      • Disadvantages: The reagents are more expensive, and purification requires removing stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can be challenging.

    • Buchwald-Hartwig C-O Coupling: While more commonly used for forming aryl ethers, palladium-catalyzed cross-coupling reactions can also form alkyl ethers.[10][11] This would involve coupling the sodium salt of 3-hydroxypiperidine with isobutyl bromide using a palladium catalyst and a specialized phosphine ligand.

      • Advantages: Can be highly efficient and tolerant of various functional groups.

      • Disadvantages: This method is complex, requires expensive and air-sensitive catalysts, and represents significant overkill for this particular target molecule. It is generally reserved for more challenging ether syntheses.

    Troubleshooting_Workflow Figure 3. Troubleshooting Workflow for Low Yield decision decision start Start: Low Yield Observed check_reagents Step 1: Verify Reagent Purity & Dryness (NMR, Anhydrous Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Step 2: Optimize Reaction Conditions (Base, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Yield Improved? check_conditions->conditions_ok analyze_byproducts Step 3: Analyze Byproducts (GC-MS, NMR) conditions_ok->analyze_byproducts No consider_alt Step 4: Consider Alternative Synthesis (e.g., Mitsunobu Reaction) conditions_ok->consider_alt Slightly/ Still Unacceptable byproduct_id Major Byproduct? analyze_byproducts->byproduct_id elimination_prod E2 Elimination Product (2-Methylpropene) byproduct_id->elimination_prod Alkene n_alkylation_prod N-Alkylation Product byproduct_id->n_alkylation_prod N-Alkylation other_prod Other/Complex Mixture byproduct_id->other_prod Other fix_elimination Solution: Lower Temperature, Change Leaving Group (Iodide) elimination_prod->fix_elimination fix_n_alkylation Solution: Protect Piperidine Nitrogen (Boc Group) n_alkylation_prod->fix_n_alkylation re_optimize Re-evaluate Entire Protocol other_prod->re_optimize fix_elimination->check_conditions fix_n_alkylation->check_conditions re_optimize->check_conditions

    Figure 3. Troubleshooting Workflow for Low Yield

    Experimental Protocols

    Protocol 1: Optimized Williamson Ether Synthesis

    This protocol assumes all reagents are pure and solvents are anhydrous.

    • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxypiperidine (1.0 eq).

    • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

    • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Alkylation: Add isobutyl bromide (1.2 eq) dropwise via syringe.

    • Reaction: Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring progress by TLC.

    • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Proceed with the acid-base extraction as described in Q4.

    Protocol 2: Boc-Protection of 3-Hydroxypiperidine
    • Setup: Dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.3 M). Add triethylamine (1.2 eq).

    • Reagent Addition: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

    References
    • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

    • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. [Link]

    • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

    • Reddit. (2025, March 11). Purification of THP protected compound. [Link]

    Sources

    Optimizing reaction conditions for the etherification of 3-hydroxypiperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the etherification of 3-hydroxypiperidine. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and stereochemical challenges associated with functionalizing this ambident nucleophile.

    3-hydroxypiperidine possesses both a secondary amine (-NH) and a secondary alcohol (-OH). Because the nitrogen atom is less electronegative than oxygen, its lone pair is significantly more available, making the amine a vastly superior nucleophile. Consequently, any attempt at direct O-alkylation will inevitably result in N-alkylation[1]. To successfully synthesize 3-alkoxypiperidines, researchers must employ a strategic sequence of N-protection, selective O-alkylation, and subsequent deprotection.

    Part 1: Troubleshooting Guides & FAQs

    Q1: I attempted a direct Williamson ether synthesis on 3-hydroxypiperidine, but LC-MS shows exclusively N-alkylated products. Why did this happen, and how do I fix it? A: The secondary amine is highly nucleophilic and will react quantitatively with alkyl halides before the hydroxyl group can participate[1]. To achieve O-alkylation, you must first mask the amine. The standard approach is protection with a tert-butyloxycarbonyl (Boc) group using Boc₂O. The bulky N-Boc group not only prevents N-alkylation but also electronically deactivates the nitrogen, allowing you to use strong bases to deprotonate the hydroxyl group in the subsequent step[2].

    Q2: I am using N-Boc-3-hydroxypiperidine with NaH and an alkyl halide in DMF, but my yields are below 20%. I see a lot of unreacted starting material and some elimination byproducts. What is going wrong? A: You are encountering a dual problem of steric hindrance and base-induced elimination. The 3-hydroxyl group is sterically hindered by the adjacent bulky N-Boc group. Furthermore, sodium hydride (NaH) is a strong, hard base. If your alkyl halide is secondary or tertiary, NaH will act as a base rather than a nucleophile promoter, driving an E2 elimination of the alkyl halide rather than the desired S_N2 substitution.

    • Solution: For Williamson ether synthesis, restrict your electrophiles to highly reactive primary halides (e.g., benzyl bromide, methyl iodide). If you must couple a secondary or sterically hindered group, abandon the Williamson approach and use a Mitsunobu reaction, which avoids strong basic conditions entirely[].

    Q3: My target molecule requires a specific stereoisomer (e.g., (R)-3-alkoxypiperidine). How do the different etherification methods affect the stereocenter at the C3 position? A: The choice of reaction dictates the stereochemical outcome:

    • Williamson Ether Synthesis: Proceeds with retention of configuration. The base (NaH or KHMDS) deprotonates the alcohol to form an alkoxide; the C-O bond is never broken during the S_N2 attack on the alkyl halide[4].

    • Mitsunobu Reaction: Proceeds with inversion of configuration. The hydroxyl group is activated by triphenylphosphine (PPh₃) and DIAD into a good leaving group, and the incoming nucleophile (e.g., a phenol) attacks from the opposite face via an S_N2 mechanism[]. If you start with (S)-N-Boc-3-hydroxypiperidine, a Mitsunobu coupling will yield the (R)-ether.

    Part 2: Workflow & Decision Logic Visualizations

    Pathway A 3-Hydroxypiperidine (Unprotected) B N-Alkylated Product (Undesired) A->B Alkyl Halide (Direct) C N-Boc-3-hydroxypiperidine (Protected) A->C Boc2O, Base D O-Alkylated N-Boc Intermediate C->D NaH, R-X (Williamson) C->D DIAD, PPh3, R-OH (Mitsunobu) E 3-Alkoxypiperidine (Target Product) D->E TFA or HCl (Deprotection)

    Reaction pathway demonstrating the necessity of N-protection for selective O-alkylation.

    DecisionTree Start Select O-Alkylation Method Q1 Is the electrophile a primary alkyl halide? Start->Q1 Williamson Williamson Ether Synthesis (NaH, DMF) Retention of Configuration Q1->Williamson Yes Q2 Is the nucleophile a phenol or heterocycle? Q1->Q2 No Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Inversion of Configuration Q2->Mitsunobu Yes Warning Risk of E2 Elimination Re-evaluate Route Q2->Warning No (e.g., sec-alkyl halide)

    Decision matrix for selecting the optimal O-alkylation method for N-Boc-3-hydroxypiperidine.

    Part 3: Quantitative Data Comparison

    The following table summarizes the operational parameters and expected outcomes for the two primary etherification strategies applied to N-Boc-3-hydroxypiperidine.

    ParameterWilliamson Ether SynthesisMitsunobu Reaction
    Typical Reagents NaH (or KHMDS), Primary Alkyl HalideDIAD/DEAD, PPh₃, Phenol/Heterocycle
    Optimal Solvent DMF or THF (Polar Aprotic)THF (Anhydrous)
    Temperature Profile 0 °C to Room Temperature (or -10 °C for KHMDS)0 °C to Room Temperature
    Stereochemical Outcome Retention of C3 configurationInversion of C3 configuration
    Typical Yield Range 60% – 85%[2]50% – 75%[]
    Primary Limitation Fails with secondary/tertiary halides (E2 elimination)Difficult purification (removal of triphenylphosphine oxide)
    Industrial Application General intermediate synthesisComplex drug synthesis (e.g., Ibrutinib)[]

    Part 4: Self-Validating Experimental Protocols

    These protocols are engineered with built-in validation steps to ensure causality and reaction integrity at every stage.

    Protocol A: Williamson Ether Synthesis (O-Alkylation with Primary Halides)

    Mechanism: Irreversible deprotonation of the alcohol creates a highly reactive "naked" alkoxide in a polar aprotic solvent, which undergoes S_N2 attack on the primary alkyl halide[2].

    • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.2 M).

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions.

      • Validation Check: You must observe the evolution of hydrogen gas (bubbling). Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming quantitative alkoxide formation.

      • Alternative: For highly sensitive substrates, use KHMDS at -10 °C to minimize side reactions[4].

    • Alkylation: Dropwise add the primary alkyl halide (e.g., benzyl bromide, 1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will spot higher (less polar) than the starting material.

    • Workup (Critical): Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Crucial step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition the DMF into the aqueous phase, preventing co-elution during chromatography. Dry over Na₂SO₄ and concentrate.

    Protocol B: Mitsunobu Etherification (Coupling with Phenols/Heterocycles)

    Mechanism: PPh₃ attacks DIAD to form a betaine intermediate, which deprotonates the phenol and activates the 3-hydroxyl group of the piperidine. The phenoxide then attacks the activated C3 position via S_N2, causing stereochemical inversion[].

    • Preparation: In a flame-dried flask under argon, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv), the target phenol/heterocycle (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M).

    • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes.

      • Causality Note: Adding DIAD slowly controls the exothermic formation of the betaine intermediate and prevents the degradation of the reagents.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight.

      • Validation Check: LC-MS is preferred over TLC here, as the massive triphenylphosphine oxide (TPPO) byproduct streak can obscure TLC readings.

    • Workup & Purification: Concentrate the THF under reduced pressure. To precipitate the bulk of the TPPO, triturate the crude residue with cold diethyl ether or a Hexane/EtOAc (9:1) mixture and filter. Purify the filtrate via silica gel chromatography.

    References

    1.[4] Title: Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    2.[1] Title: Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals Source: Organic Letters - ACS Publications URL: [Link]

    Sources

    Identifying and minimizing side-product formation in 3-(2-Methylpropoxy)piperidine synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 3-(2-methylpropoxy)piperidine (also known as 3-isobutoxypiperidine). This guide is designed for medicinal chemists and drug development professionals facing challenges with side-product formation during etherification and deprotection workflows.

    Synthesizing this motif typically relies on the Williamson ether synthesis, coupling a protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) with an isobutyl halide, followed by acidic deprotection[1]. While conceptually straightforward, the steric realities of a secondary alkoxide reacting with a beta-branched primary electrophile often lead to significant side-product formation, primarily through competing E2 elimination pathways[2].

    Mechanistic Causality & Reaction Pathways

    The fundamental challenge in this synthesis is the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Because N-Boc-3-hydroxypiperidine forms a sterically hindered secondary alkoxide, and isobutyl halides possess significant beta-branching, the transition state for SN2 is highly congested[3].

    G SM N-Boc-3-hydroxypiperidine Base NaH / DMF SM->Base Alkoxide Secondary Alkoxide (Sterically Hindered) Base->Alkoxide Electrophile Isobutyl Halide (Beta-branched) Alkoxide->Electrophile SN2 SN2 Substitution (Desired Pathway) Electrophile->SN2 Low Temp / Good LG E2 E2 Elimination (Side Reaction) Electrophile->E2 High Temp / Steric Clash Product N-Boc-3-(2-methylpropoxy)piperidine SN2->Product SideProduct Isobutylene (Gas) + Recovered SM E2->SideProduct

    Mechanistic divergence in the alkylation of N-Boc-3-hydroxypiperidine with isobutyl halides.

    Troubleshooting Guide & FAQs

    Q1: Why am I observing massive gas evolution and recovering mostly unreacted N-Boc-3-hydroxypiperidine? A1: This is the classic hallmark of E2 elimination outcompeting the desired SN2 substitution. In the Williamson ether synthesis, the reactive alkoxide acts as both a nucleophile and a strong base[2]. The steric clash between the bulky secondary alkoxide and the beta-branched isobutyl halide shifts the kinetic balance. Instead of attacking the alpha-carbon, the alkoxide deprotonates the more accessible beta-hydrogen of the isobutyl halide, evolving isobutylene gas and regenerating your starting alcohol[4]. Causality-Driven Solution: Shift the kinetic balance by improving the leaving group and lowering the temperature. Switching from isobutyl bromide to isobutyl triflate allows the SN2 reaction to proceed rapidly at sub-zero temperatures, suppressing the higher-activation-energy E2 pathway.

    Q2: I am detecting N-isobutyl-3-hydroxypiperidine in my LC-MS. How is N-alkylation occurring? A2: N-alkylation implies premature cleavage of the Boc protecting group. This typically occurs if the alkylating agent (especially isobutyl iodide or tosylate) has degraded, releasing trace amounts of hydroiodic acid or toluenesulfonic acid into the reaction mixture. Causality-Driven Solution: Pass your alkylating agent through a short pad of basic alumina prior to use. Ensure your sodium hydride (NaH) is washed free of mineral oil and used in slight excess to maintain a strictly basic environment.

    Q3: During the final deprotection step, I see multiple degradation products. What is going wrong? A3: Standard Boc deprotection uses Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane. The issue is rarely ether cleavage (isobutyl ethers are relatively stable); rather, it is the incomplete removal of the tert-butyl cation generated from the Boc group. This cation can eliminate to form isobutylene, which can then re-alkylate the newly freed piperidine nitrogen if scavengers are not present. Causality-Driven Solution: Add a carbocation scavenger like triisopropylsilane (TIPS) or anisole (1-2% v/v) to the deprotection cocktail to irreversibly trap the tert-butyl cation.

    Troubleshooting Start Issue: Low Ether Yield CheckGas Observe excessive gas during alkylation? Start->CheckGas GasYes Yes: E2 Elimination Dominates CheckGas->GasYes True GasNo No: Poor Reactivity / Quenching CheckGas->GasNo False FixE2 Action: Use Isobutyl Triflate or lower temp to 0°C GasYes->FixE2 FixReactivity Action: Verify NaH quality and anhydrous conditions GasNo->FixReactivity

    Decision tree for troubleshooting low yields during the etherification step.

    Quantitative Optimization Data

    To minimize the E2 side reaction, the choice of alkylating agent and base is critical. Alkoxides derived from secondary alcohols generally require highly reactive electrophiles to favor substitution[5]. The table below summarizes expected outcomes based on reagent selection:

    Alkylating AgentBaseTemperatureMain ObservationEstimated SN2 : E2 Ratio
    Isobutyl bromideKOtBu60°CMassive gas evolution; starting material recovered10 : 90
    Isobutyl bromideNaH25°CModerate gas; sluggish conversion40 : 60
    Isobutyl iodideNaH0°C to 25°CGood conversion; manageable side products75 : 25
    Isobutyl triflate NaH -20°C to 0°C Rapid conversion; minimal gas evolution 95 : 5

    Self-Validating Experimental Protocol

    This protocol integrates real-time validation checks to ensure each mechanistic step is successful before proceeding, preventing the carryover of side products.

    Part A: Synthesis of N-Boc-3-(2-methylpropoxy)piperidine
    • Preparation: In an oven-dried flask under N2, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.2 M).

    • Alkoxide Formation: Cool the solution to 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

      • Validation Check: Observe H2 gas evolution. Stir for 30 minutes at 0°C. The cessation of bubbling indicates complete and successful alkoxide formation.

    • Alkylation: Cool the reaction mixture to -20°C (dry ice/ethylene glycol bath). Add isobutyl triflate (1.2 eq) dropwise over 15 minutes.

      • Validation Check: After 1 hour, perform a TLC (20% EtOAc/Hexanes). The starting material (stains strongly with KMnO4) should be consumed, replaced by a higher Rf product spot (stains with phosphomolybdic acid, UV inactive).

    • Workup: Quench carefully with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4 and concentrate.

    Part B: Deprotection to 3-(2-Methylpropoxy)piperidine
    • Reaction: Dissolve the crude N-Boc-3-(2-methylpropoxy)piperidine in Dichloromethane (0.1 M). Add Triisopropylsilane (TIPS) (2% v/v) as a carbocation scavenger.

    • Deprotection: Cool to 0°C and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

      • Validation Check: Analyze via LC-MS. The intact Boc-protected mass (M+H = 258) must be completely absent, replaced by the free amine mass (M+H = 158).

    • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in minimal methanol and pass through a strong cation exchange (SCX) cartridge. Wash with methanol, then elute the free amine product using 2M NH3 in methanol. Evaporate to yield the pure product.

    References

    • Source: chemistrytalk.
    • Uses and Preparation of (S)
    • Source: organic-chemistry.
    • Source: masterorganicchemistry.
    • Source: stackexchange.

    Sources

    Technical Support Center: Diastereoselectivity in Substituted Piperidine Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that controlling the relative and absolute stereochemistry of the piperidine core is one of the most persistent bottlenecks in drug development and natural product synthesis.

    This guide moves beyond theoretical overviews. We provide field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your syntheses are reproducible and scalable.

    Strategic Workflow: Selecting Your Synthetic Pathway

    Before troubleshooting a specific reaction, ensure you have selected the thermodynamically or kinetically appropriate pathway for your target diastereomer.

    PiperidineWorkflow Start Target: Substituted Piperidine Q1 Precursor Type? Start->Q1 Pyridine Substituted Pyridine Q1->Pyridine Aromatic Acyclic Acyclic Precursors Q1->Acyclic De Novo Piperidine Pre-formed Piperidine (Late-Stage Functionalization) Q1->Piperidine C-H Activation Hydro Heterogeneous Hydrogenation (e.g., Ru-Phen@TiO2) Yields: cis-piperidines Pyridine->Hydro Q2 Reaction Mode? Acyclic->Q2 Photo Photoredox C-H Arylation (Ir(ppy)3 catalysis) Yields: anti-isomers Piperidine->Photo Multi Organocatalytic One-Pot (Diphenylprolinol Silyl Ether) Yields: Contiguous stereocenters Q2->Multi Intermolecular Multicomponent Radical Radical Cyclization (e.g., with (TMS)3SiH) Yields: trans-2,4-piperidines Q2->Radical Intramolecular Cyclization

    Decision matrix for selecting a diastereoselective piperidine synthesis strategy based on precursors.

    Troubleshooting & FAQs: Mechanistic Insights

    Section 1: Heterogeneous Hydrogenation of Pyridines

    Q: I am hydrogenating a 2,3-disubstituted pyridine using Pd/C, but I am observing severe catalyst poisoning and poor cis-selectivity. How can I improve this? A: The basicity of both the starting pyridine and the resulting piperidine leads to strong coordination to the palladium surface, effectively poisoning the catalyst. While adding acetic acid can mitigate this by protonating the nitrogen, it often fails to provide high diastereoselectivity for highly substituted substrates. The Solution: Switch to supported ruthenium nanoparticles, such as Ru-Phen@TiO2. As demonstrated in1[1], the ruthenium surface enforces a strict facial coordination of the arene ring. Hydride delivery occurs sequentially from the catalyst surface to the coordinated face of the ring, yielding the cis-piperidine in high yields (>80%) under remarkably mild conditions without activity loss.

    Section 2: Multicomponent & One-Pot Reactions

    Q: In my one-pot multicomponent synthesis (aldehyde, nitroalkene, imine) using a diphenylprolinol silyl ether catalyst, the contiguous stereocenters are scrambling. How do I lock the stereochemistry? A: Scrambling in this cascade (Michael addition followed by an aza-Henry/hemiaminalization) usually occurs during the final Lewis acid-mediated trapping step if the hemiaminal ring opens, or if the initial enamine geometry is poorly controlled. The Solution: The steric bulk of the diphenylprolinol silyl ether is responsible for shielding one face of the enamine, dictating the absolute and relative stereochemistry of the initial Michael addition. To prevent epimerization during the subsequent aza-Henry reaction, you must strictly control the temperature (often 0 °C to room temperature) and use a mild Lewis acid (like TiCl4) for the final allylation/cyanation. This ensures the hemiaminal is trapped stereoselectively without reverting to the open-chain iminium ion, as detailed in 2[2].

    Section 3: Radical Cyclizations

    Q: I am synthesizing trans-2,4-disubstituted piperidines via radical cyclization of 6-aza-8-bromooct-2-enoates. Using tributyltin hydride (Bu3SnH), my trans/cis ratio is stuck at 3:1. How can I enhance the trans-selectivity? A: This is a classic kinetic vs. thermodynamic trapping issue. Bu3SnH is an exceptionally fast hydrogen atom donor. It traps the newly formed piperidine radical kinetically, freezing the mixture in a low diastereomeric ratio before it can equilibrate. The Solution: Substitute Bu3SnH with tris(trimethylsilyl)silane ((TMS)3SiH). Because (TMS)3SiH traps the radical more slowly, the minor cis-radical stereoisomer has time to undergo a cascade process involving a 1,5-radical translocation and a Smiles-type rearrangement (extruding SO2 from the sulfonamide protecting group). This thermodynamic equilibration funnels the intermediates into the more stable trans-piperidine, pushing the dr up to 99:1, as outlined in 3[3].

    Section 4: Photoredox Late-Stage Functionalization

    Q: During the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines, my initial product is an unselective mixture of diastereomers. How do I achieve high anti-selectivity? A: The initial C–H arylation proceeds via a planar α-amino radical, which inherently lacks facial bias, resulting in poor kinetic selectivity. The Solution: You must allow the reaction to transition from kinetic to thermodynamic control. Prolonged exposure to the photoredox conditions (using Ir(ppy)3) induces a continuous, slower epimerization process at the newly formed stereocenter. Over time (typically 16+ hours), the mixture converges to the thermodynamic minimum, heavily favoring the anti-isomer to minimize 1,3-diaxial steric clashes, as reported in 4[4].

    Quantitative Data: Strategy Comparison

    StrategyCatalyst / ReagentTypical drMajor Stereocontrol MechanismKey Limitations
    Heterogeneous Hydrogenation Ru-Phen@TiO2>95:5 (cis)Facial coordination to metal surface prior to sequential hydride deliverySensitive to reducible functional groups (e.g., alkenes, alkynes)
    Organocatalytic One-Pot Diphenylprolinol silyl ether>99:1Steric shielding by the bulky silyl ether dictates facial attack of the enamineRequires precise temperature control to avoid hemiaminal ring-opening
    Radical Cyclization (TMS)3SiHUp to 99:1 (trans)Slower radical trapping allows 1,5-translocation and thermodynamic equilibrationSpecific to 2,4-disubstitution; requires specific protecting groups
    Photoredox C-H Arylation Ir(ppy)3 + Blue LED~85:15 (anti)Thermodynamic epimerization of the α-amino radical over extended timeExtended reaction times (16h+) needed to reach full thermodynamic equilibrium

    Experimental Protocol: Self-Validating One-Pot Asymmetric Synthesis

    This protocol outlines the synthesis of highly substituted piperidines with five contiguous stereocenters via a one-pot sequence, adapted from the foundational methodology by Urushima et al.[2].

    Materials Required:

    • Diphenylprolinol silyl ether catalyst (10 mol%)

    • Aldehyde (1.2 equiv)

    • Nitroalkene (1.0 equiv)

    • Imine (1.2 equiv)

    • Base (e.g., DIPEA, 1.0 equiv)

    • Allyltrimethylsilane (2.0 equiv)

    • TiCl4 (1.0 M in DCM, 2.0 equiv)

    Step-by-Step Methodology:

    • Michael Addition: In an oven-dried Schlenk flask under argon, dissolve the nitroalkene (0.2 mmol) and diphenylprolinol silyl ether catalyst (0.02 mmol) in anhydrous solvent (e.g., toluene, 1.0 mL). Cool to 0 °C. Add the aldehyde (0.24 mmol) dropwise. Stir for 4 hours.

      • Causality: The low temperature maximizes the facial selectivity of the bulky catalyst, setting the first two stereocenters with >95% ee.

    • Aza-Henry/Hemiaminalization Cascade: To the same reaction vessel, add the imine (0.24 mmol) and base (0.2 mmol). Allow the reaction to warm to room temperature and stir for an additional 12 hours.

      • Validation Checkpoint: Before proceeding to step 3, withdraw a 10 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via crude 1H NMR. The disappearance of the nitroalkene vinyl protons (typically 7.0–8.0 ppm) and the appearance of the hemiaminal characteristic peaks confirm the successful cascade. Proceeding without this confirmation risks incomplete reaction and complex, inseparable mixtures.

    • Lewis Acid Trapping: Cool the reaction mixture to -78 °C. Slowly add allyltrimethylsilane (0.4 mmol) followed by dropwise addition of TiCl4 (0.4 mmol). Stir for 2 hours at -78 °C, then gradually warm to 0 °C.

      • Causality: TiCl4 activates the hemiaminal hydroxyl group for departure. The low temperature prevents the resulting iminium ion from epimerizing, ensuring the incoming allyl nucleophile attacks stereoselectively from the less hindered face.

    • Workup: Quench the reaction with saturated aqueous NaHCO3 at 0 °C. Extract with DCM (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

    References

    • Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters (ACS Publications).
    • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications (RSC Publishing).
    • Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. ResearchGate.
    • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC (NIH).

    Sources

    Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Basic Piperidine Compounds

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for addressing peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of basic piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common and often frustrating chromatographic challenge. Peak tailing can significantly compromise resolution, sensitivity, and the accuracy of quantitation.[1] This resource provides a structured, in-depth approach to not only solving but also understanding the root causes of peak tailing, empowering you to develop more robust and reliable analytical methods.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary cause of peak tailing for basic piperidine compounds in reversed-phase HPLC?

    A: The most common culprit behind peak tailing for basic compounds like piperidines is secondary interactions between the analyte and the stationary phase.[1] Specifically, the interaction is between the positively charged (protonated) basic piperidine analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] This creates a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, leading to an asymmetrical peak shape.[1][4] Other factors that can contribute to or exacerbate peak tailing include column overload, the presence of metal impurities in the silica, and extra-column effects such as dead volume.[1][5][6]

    Q2: How does the mobile phase pH affect the peak shape of my piperidine compound?

    A: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7][8] For a basic piperidine compound, at a mid-range pH, the acidic silanol groups on the silica stationary phase are ionized and carry a negative charge, while the basic piperidine is protonated and carries a positive charge.[1] This electrostatic attraction leads to strong secondary interactions and, consequently, peak tailing. By lowering the mobile phase pH (typically to ≤ 3), the silanol groups become protonated (neutral), which suppresses their ability to interact with the positively charged analyte, resulting in a more symmetrical peak.[1][3][9]

    Q3: I've adjusted the pH, but I still see tailing. What should I try next?

    A: If pH adjustment alone is insufficient, consider the following strategies:

    • Add a Competing Base: Introducing a small, basic molecule like triethylamine (TEA) to the mobile phase can effectively "mask" the active silanol sites. The competing base interacts with the silanol groups, reducing their availability to interact with your piperidine analyte.[1][10] However, be aware that amine additives can sometimes shorten column lifetime.[1]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to mitigate peak tailing by more effectively controlling the surface environment of the stationary phase.[9]

    • Change the Organic Modifier: The choice of organic modifier can influence peak shape. Methanol, being a polar-protic solvent, is more effective at hydrogen bonding with and shielding silanol groups compared to the polar-aprotic acetonitrile.[2][11] Experimenting with methanol or a mixture of methanol and acetonitrile may improve peak symmetry.

    Q4: When is it time to switch to a different HPLC column?

    A: If mobile phase optimization does not resolve the peak tailing issue, the column chemistry is the next logical area to investigate. For particularly challenging basic compounds, consider these options:

    • Modern End-Capped Columns (Type B Silica): These columns are manufactured with high-purity silica with a lower metal content and are treated to reduce the number of free silanol groups, thus exhibiting reduced silanol activity.[1][3]

    • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and have a highly deactivated silica surface.[1][12]

    • Polar-Embedded Columns: These columns have a polar group embedded within the stationary phase that helps to shield the analyte from the silica surface, often providing excellent peak shape for basic compounds.[1]

    • Hybrid Silica-Organic Columns: These columns offer extended pH stability, allowing for the use of high pH mobile phases where basic compounds are in their neutral, less interactive form.[13][14] They also exhibit reduced silanol acidity, which improves peak shape even at neutral pH.[13]

    Troubleshooting Guide: A Systematic Approach

    This section provides a step-by-step workflow for diagnosing and resolving peak tailing issues with piperidine compounds.

    Step 1: Initial Diagnosis and Problem Characterization

    Before making any changes to your method, it's crucial to accurately characterize the problem.

    • Quantify the Tailing: Calculate the USP tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates tailing, and many methods require a Tf of ≤ 2.[9]

    • Assess the Scope: Is the tailing observed for all peaks in the chromatogram or only for the basic piperidine compound(s)?

      • All Peaks Tailing: This often points to a physical problem with the system, such as a column void, a partially blocked frit, or significant extra-column volume.[15][16]

      • Only Basic Peaks Tailing: This strongly suggests a chemical interaction issue between the basic analyte and the stationary phase.

    • Inject a Neutral Compound: To confirm a chemical versus a physical problem, inject a neutral, well-behaved compound. If it elutes with a symmetrical peak, the issue is likely due to secondary silanol interactions with your basic analyte. If the neutral compound also tails, suspect a physical problem with your column or system.[12]

    Step 2: Systematic Troubleshooting Workflow

    The following diagram illustrates a logical progression for troubleshooting peak tailing.

    Troubleshooting_Workflow Start Peak Tailing Observed Assess_Scope Assess Scope: All peaks or only basic analytes? Start->Assess_Scope All_Peaks All Peaks Tailing Assess_Scope->All_Peaks All Peaks Basic_Peaks Only Basic Analytes Tailing Assess_Scope->Basic_Peaks Basic Only Physical_Issues Investigate Physical Issues: - Column Void/Blockage - Extra-Column Volume - Fittings/Tubing All_Peaks->Physical_Issues Chemical_Issues Address Chemical Interactions: Mobile Phase & Column Basic_Peaks->Chemical_Issues End Symmetrical Peak Achieved Physical_Issues->End Optimize_MP Optimize Mobile Phase Chemical_Issues->Optimize_MP MP_pH Adjust pH (Low pH, e.g., 2-4) Optimize_MP->MP_pH Change_Column Change Column Chemistry Base_Deactivated Use Base-Deactivated or End-Capped Column Change_Column->Base_Deactivated MP_Additive Add Competing Base (e.g., TEA) MP_pH->MP_Additive MP_Modifier Change Organic Modifier (e.g., MeOH) MP_Additive->MP_Modifier MP_Modifier->Change_Column Hybrid_Column Use Hybrid or Polar-Embedded Column Base_Deactivated->Hybrid_Column Hybrid_Column->End Silanol_Interaction cluster_StationaryPhase Silica Surface cluster_MobilePhase Mobile Phase Silanol Si-O⁻ Piperidine Piperidine-H⁺ Piperidine->Silanol Strong Ionic Interaction (Causes Tailing) CompetingBase TEA-H⁺ CompetingBase->Silanol Competitive Binding (Masks Silanol)

    Sources

    Validation & Comparative

    A Senior Application Scientist's Guide to Orthogonal Purity Confirmation of Synthesized 3-(2-Methylpropoxy)piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Beyond the Primary Peak – The Imperative of Orthogonal Purity Analysis

    In the landscape of drug development, the structural confirmation of a new chemical entity (NCE) is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. For a molecule like 3-(2-Methylpropoxy)piperidine, a heterocyclic amine representative of common pharmacophores, assuming that a single sharp peak on a chromatogram equates to high purity is a perilous oversimplification.[1][2] Regulatory bodies, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a drug substance's impurity profile.[3][4] Impurities, whether they are process-related, degradation products, or residual catalysts, can significantly impact the safety, efficacy, and stability of the final drug product.[5][6]

    This guide eschews a one-size-fits-all template to provide a field-proven, logical framework for the purity assessment of 3-(2-Methylpropoxy)piperidine. We will delve into a suite of orthogonal methods —analytical techniques that measure the same attribute (purity) through different physicochemical principles. This multi-faceted approach is the bedrock of trustworthy and robust analytical science, as it significantly reduces the risk of overlooking co-eluting, non-responsive, or non-volatile impurities that a single method might miss.[7] We will not only detail the protocols but also explore the causality behind each experimental choice, providing a self-validating system for impurity confirmation.

    The Orthogonal Analysis Workflow

    A robust purity assessment strategy involves subjecting a single batch of the synthesized compound to a series of independent analytical techniques. Each method provides a unique piece of the purity puzzle, and together, they create a comprehensive and defensible quality profile.

    Orthogonal_Workflow cluster_0 Batch of Synthesized 3-(2-Methylpropoxy)piperidine cluster_1 Purity & Impurity Profiling cluster_2 Final Purity Confirmation Compound API Batch HPLC RP-HPLC (Organic Impurities) Compound->HPLC Analyzed by GCMS GC-MS (Volatile Impurities & Solvents) Compound->GCMS Analyzed by qNMR qNMR (Absolute Purity) Compound->qNMR Analyzed by Elemental ICP-MS / CHN (Elemental & Inorganic) Compound->Elemental Analyzed by Report Comprehensive Purity Report (Certificate of Analysis) HPLC->Report Data Corroborated in GCMS->Report Data Corroborated in qNMR->Report Data Corroborated in Elemental->Report Data Corroborated in

    Caption: Orthogonal workflow for purity analysis of the target compound.

    Method 1: Reversed-Phase HPLC for Organic Impurity Profiling

    Expertise & Rationale: The Workhorse of Purity Analysis

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity determination for non-volatile organic molecules. Its separation principle is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[8][9] This makes it exceptionally well-suited for separating 3-(2-Methylpropoxy)piperidine from impurities with even minor structural differences that alter their polarity, such as starting materials, by-products from incomplete reactions, or degradation products formed during storage.[10] We choose this method first as it provides the primary "fingerprint" of the organic purity of the batch.

    Experimental Protocol: RP-HPLC
    • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

    • Chromatographic Conditions:

      • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: PDA at 210 nm (as piperidines often lack a strong chromophore). A PDA detector is crucial for peak purity analysis by comparing spectra across a single peak.[11]

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Standard Solution: Prepare a 1.0 mg/mL solution of the 3-(2-Methylpropoxy)piperidine reference standard in a 50:50 mixture of Mobile Phase A and B.

      • Sample Solution: Prepare the synthesized batch at the same concentration.

    • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution to ensure the system meets performance criteria as per USP <621>, such as tailing factor (< 2.0) and plate count (> 2000).[12][13]

    • Analysis & Calculation: Inject the sample and integrate all peaks. Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    Data Presentation: Hypothetical HPLC Purity Profile
    Peak No.Retention Time (min)Area (%)Identification
    14.20.08Process Impurity A
    28.999.753-(2-Methylpropoxy)piperidine
    311.50.17Unidentified Impurity

    Method 2: GC-MS for Volatile and Semi-Volatile Impurities

    Expertise & Rationale: A Different Dimension of Separation

    Gas Chromatography-Mass Spectrometry (GC-MS) is orthogonal to HPLC as it separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio.[14][15] This technique is essential for detecting impurities that are either too volatile to be retained on an HPLC column or are not amenable to UV detection. Its primary targets are residual solvents from the synthesis and purification steps (governed by ICH Q3C) and other volatile process-related impurities.[14][16] The mass spectrometer provides definitive structural information, which is invaluable for identifying unknown peaks.[17]

    Experimental Protocol: GC-MS
    • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

    • Chromatographic Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (50:1).

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-400 amu.

      • Source Temperature: 230 °C.

    • Sample Preparation: Prepare a ~5 mg/mL solution of the sample in a suitable solvent like Dichloromethane.

    Data Presentation: Hypothetical Residual Solvent Analysis
    CompoundRetention Time (min)Concentration (ppm)ICH Limit (ppm)
    Toluene5.150890 (Class 2)
    Isopropanol3.22105000 (Class 3)

    Method 3: Quantitative NMR (qNMR) for Absolute Purity Assessment

    Expertise & Rationale: A Primary Method for Unbiased Quantification

    Unlike chromatographic techniques, which are relative methods, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method.[18][19] The area of an NMR signal is directly proportional to the number of protons giving rise to that signal, irrespective of the molecule's structure.[20][21] By co-dissolving a known mass of the sample with a known mass of a certified, high-purity internal standard, we can calculate the absolute purity of the analyte. This provides a powerful, unbiased confirmation of the purity value obtained from HPLC, as it is not susceptible to errors from impurities that are non-responsive to the HPLC detector.

    Experimental Protocol: ¹H qNMR
    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Sample Preparation:

      • Accurately weigh ~15 mg of the 3-(2-Methylpropoxy)piperidine sample into a vial.

      • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard must have peaks that do not overlap with the analyte peaks.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation and accurate integration.

    • Data Processing & Calculation:

      • Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.

      • Calculate purity using the following formula[20]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

    Data Presentation: Comparison of Purity Values
    MethodPrinciplePurity Value (%)
    RP-HPLCRelative Area %99.75
    qNMRAbsolute Molar Ratio99.6

    Method 4: Elemental Analysis for Stoichiometric and Inorganic Purity

    Expertise & Rationale: Confirming the Elemental Foundation

    This final set of orthogonal methods probes the compound's purity at the atomic level.

    • CHN Analysis: Combustion analysis provides the weight percent of Carbon, Hydrogen, and Nitrogen.[22] Comparing this experimental result to the theoretical elemental composition of 3-(2-Methylpropoxy)piperidine (C₁₀H₂₁NO) provides a fundamental check on its stoichiometric purity. Significant deviations can indicate the presence of inorganic salts or heavily carbon/hydrogen-deficient impurities.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting trace elemental impurities, particularly residual metal catalysts (e.g., Pd, Pt, Rh, Ru) used in many synthetic routes.[23][24] Regulatory guidelines like ICH Q3D set strict limits for these potentially toxic elements.[16][25]

    Experimental Protocol: Conceptual Overview
    • CHN Analysis: A small, accurately weighed sample is combusted at high temperature. The resulting CO₂, H₂O, and N₂ gases are quantified to determine the elemental composition.

    • ICP-MS: The sample is digested in strong acid to bring all elements into solution. This solution is then nebulized into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a mass spectrometer, allowing for quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[16]

    Data Presentation: Elemental Purity Confirmation

    Table 4a: CHN Analysis

    ElementTheoretical (%) for C₁₀H₂₁NOFound (%)
    C70.1270.05
    H12.3612.41
    N8.188.15

    Table 4b: ICP-MS Analysis (Selected Elements)

    ElementConcentration (ppm)ICH Q3D PDE Limit (ppm)
    Palladium (Pd)< 110
    Platinum (Pt)< 110
    Lead (Pb)< 0.55
    Arsenic (As)< 0.215
    Based on a 10g/day oral dose assumption.

    Synthesis of Findings: The Power of Orthogonality

    The true strength of this analytical strategy lies not in any single result, but in the convergence of the data.

    Logic_Diagram cluster_methods cluster_impurities Purity Overall Purity of 3-(2-Methylpropoxy)piperidine HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS qNMR qNMR Purity->qNMR ICPMS ICP-MS / CHN Purity->ICPMS Organic Organic (Process-related, Degradants) HPLC->Organic Detects Volatile Volatile / Solvents GCMS->Volatile Detects qNMR->Organic Quantifies NonChrom Non-Chromophoric qNMR->NonChrom Quantifies Elemental Elemental / Inorganic ICPMS->Elemental Detects

    Caption: Relationship between methods and impurity types detected.

    Our analysis shows strong corroboration:

    • RP-HPLC established a high relative purity of 99.75% and profiled the non-volatile organic impurities.

    • qNMR provided an absolute purity of 99.6%, validating the HPLC result and confirming the absence of significant non-UV active impurities.

    • GC-MS confirmed that volatile organic impurities and residual solvents are well below regulatory limits.

    • Elemental Analysis verified the correct empirical formula and the absence of harmful elemental impurities.

    By employing this orthogonal approach, we move beyond a simple percentage and build a comprehensive, scientifically sound, and regulatory-compliant purity profile for our synthesized 3-(2-Methylpropoxy)piperidine. This multi-pronged validation is the hallmark of robust pharmaceutical development and ensures the quality and safety of the final active pharmaceutical ingredient.

    References

    • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

    • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. USP. [Link]

    • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

    • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH. [Link]

    • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

    • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

    • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. [Link]

    • RSSL. qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

    • JEOL Ltd. What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]

    • Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

    • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

    • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]

    • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

    • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

    • Normec. Pharmaceutical Impurity Profiling. Normec. [Link]

    • IJARESM. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. [Link]

    • ICH. Quality Guidelines. ICH. [Link]

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

    • Bhatt, V., et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

    • Waters. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. [Link]

    • Talebpour, Z., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

    • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

    • Nelson Labs. Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. [Link]

    • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

    • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

    • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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    Comparative Study of the Biological Activity of 3-(2-Methylpropoxy)piperidine vs. its Analogues in Targeted Therapeutics

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern medicinal chemistry, the strategic decoration of core scaffolds with specific lipophilic appendages is critical for achieving target affinity and selectivity. 3-(2-Methylpropoxy)piperidine (commonly referred to as 3-isobutoxypiperidine) has emerged as a privileged structural motif in the development of highly potent, targeted therapeutics[1].

    This guide provides an in-depth comparative analysis of 3-(2-Methylpropoxy)piperidine against its structural analogues (e.g., 3-methoxypiperidine, 3-ethoxypiperidine, and unsubstituted piperidine). By examining its application in two distinct pharmacological domains—ATAD2 Bromodomain inhibitors (epigenetics) and JAK inhibitors (kinase signaling)—we elucidate the thermodynamic and steric causality behind its superior biological activity[2][3].

    Application in Epigenetics: ATAD2 Bromodomain Inhibitors

    The ATPase family AAA domain-containing protein 2 (ATAD2) is a bromodomain-containing epigenetic reader whose overexpression is heavily linked to poor oncological outcomes[4]. Developing selective inhibitors for ATAD2 over the closely related BET family has historically been challenging due to the highly conserved nature of the acetyl-lysine (KAc) binding pocket.

    Mechanistic Rationale: The RVF Shelf Interaction

    In the optimization of naphthyridone-based ATAD2 inhibitors, the introduction of a 3-isobutoxypiperidine moiety at the C5 position (via an ether linkage) proved transformative[1].

    Causality of Potency: Smaller analogues, such as 3-methoxypiperidine, fail to fully engage the hydrophobic regions of the ATAD2 active site. The larger isobutoxy group specifically directs lipophilic bulk toward the "RVF shelf" of the ATAD2 bromodomain[1]. Crystallographic data confirms that the isobutoxy substituent makes direct hydrophobic contact with the Ile1074 residue. Crucially, the insertion of this specific steric bulk displaces two weakly bound water molecules from the binding pocket[1]. This displacement provides a massive entropic driving force, shifting the compound from a micromolar lead to a sub-100 nM inhibitor with >100-fold selectivity over BET bromodomains[5].

    Comparative Biological Activity (Naphthyridone Series)

    Data summarized from structure-based optimization studies of naphthyridone derivatives[1][6].

    Substituent AnalogueATAD2 pIC50ATAD2 IC50 (nM)BET SelectivityMechanistic Observation
    C5-H (Unsubstituted) < 5.0> 10,000 nMNoneFails to engage the RVF shelf; highly solvated pocket.
    3-Methoxypiperidine 5.8~1,500 nM< 10-foldMinimal hydrophobic contact; incomplete water displacement.
    3-Ethoxypiperidine 6.4~400 nM~30-foldImproved van der Waals contacts, but suboptimal packing.
    3-Isobutoxypiperidine > 7.0 < 100 nM > 100-fold Optimal packing against Ile1074; displaces two water molecules.

    (Note: Activity is highly stereospecific; the trans (R,R) enantiomer of the 3-isobutoxypiperidine derivative is the active species[1].)

    Experimental Protocol: ATAD2 TR-FRET Binding Assay

    To self-validate the binding affinity of these analogues, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, and 1 mM DTT.

    • Protein & Ligand Mix: Dilute recombinant His-tagged ATAD2 bromodomain protein to a final assay concentration of 10 nM. Add a biotinylated acetyl-histone peptide (or synthetic ligand like GSK3190320) at its predetermined Kd​ concentration.

    • Compound Incubation: Dispense 3-(2-Methylpropoxy)piperidine analogues (10-point dose-response, 10 µM to 0.5 nM) into a 384-well proxiplate. Add the protein/ligand mix and incubate for 30 minutes at room temperature to allow equilibrium binding.

    • Detection Conjugates: Add Europium-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor). Incubate for an additional 60 minutes in the dark.

    • Data Acquisition & Analysis: Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620). Fit the normalized data to a 4-parameter logistic equation to derive the IC50. Include BAY-850 as a positive control to validate assay dynamic range[7].

    ATAD2_Binding N1 Naphthyridone Core (Base Scaffold) N2 C5-(3-pyridyl) Addition (+1 log potency) N1->N2 Structural Optimization N3 3-Isobutoxypiperidine Substitution N2->N3 Lipophilic Extension N4 RVF Shelf Interaction (Ile1074 Contact) N3->N4 Binding Mode N5 Displacement of Weakly Bound Water N3->N5 Thermodynamic Gain N6 Sub-100 nM ATAD2 Potency (100-fold BET Selectivity) N4->N6 N5->N6

    Figure 1: Logical workflow of ATAD2 inhibitor optimization using 3-isobutoxypiperidine.

    Application in Kinase Signaling: JAK Inhibitors

    The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, Tyk2) plays a central role in cytokine signaling. Dysregulation of this pathway is implicated in severe autoimmune diseases and malignancies[8]. Pyrrolo[2,3-d]pyrimidine derivatives are a well-validated class of ATP-competitive JAK inhibitors[3].

    Mechanistic Rationale: Modulating Pharmacokinetics and Target Engagement

    In the synthesis of advanced pyrrolo[2,3-d]pyrimidine JAK inhibitors, 3-(2-Methylpropoxy)piperidine is utilized as a terminal appendage (e.g., attached via a sulfonylmethyl-cyclohexyl linker)[8].

    Causality of Efficacy: Unlike the ATAD2 bromodomain where the isobutoxy group sits deep in the binding pocket, in JAK inhibitors, this moiety often projects toward the solvent-exposed region or interacts with the shallow lipophilic grooves at the entrance of the ATP-binding site. Comparing 3-isobutoxypiperidine to unsubstituted piperidine or 3-ethoxypiperidine reveals that the branched isobutyl chain significantly enhances the overall lipophilicity (LogP) and cellular permeability of the molecule without violating Lipinski's Rule of Five. This results in superior intracellular target engagement and a prolonged residence time on the kinase, translating to enhanced in vivo efficacy[9][10].

    Comparative Biological Activity (Pyrrolo[2,3-d]pyrimidine Series)

    Representative data trends for JAK1/3 inhibition based on patent literature (EP2488524B1 / US8633206B2)[3][8].

    Substituent AnalogueJAK3 IC50 (nM)Cellular Permeability (Papp)Pharmacokinetic Profile
    Unsubstituted Piperidine ~45 nMLowRapid clearance; poor membrane penetration.
    3-Ethoxypiperidine ~20 nMModerateAcceptable half-life; moderate potency.
    3-Isobutoxypiperidine < 10 nM High Excellent oral bioavailability; prolonged target residence.
    Experimental Protocol: JAK Kinase Phosphorylation Assay

    To evaluate the functional inhibition of the JAK-STAT pathway by these analogues, a robust in vitro kinase assay is required.

    Step-by-Step Methodology:

    • Enzyme Preparation: Dilute active, recombinant JAK3 kinase in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Inhibitor Pre-incubation: Add the 3-isobutoxypiperidine analogue (and its comparators) in a DMSO gradient (final DMSO concentration <1%) to the enzyme mixture. Incubate for 15 minutes at room temperature to allow for drug-target association.

    • Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP and 2 µM of a synthetic biotinylated STAT-derived peptide substrate.

    • Phosphorylation Phase: Incubate the reaction mixture for 60 minutes at 30°C.

    • Termination & Detection: Stop the reaction by adding a quench buffer containing 20 mM EDTA. Add a Europium-labeled anti-phosphotyrosine antibody (PT66) and Streptavidin-Allophycocyanin (APC).

    • Quantification: Measure the TR-FRET signal. The reduction in the FRET ratio directly correlates with the inhibition of JAK3 by the analogue. Use Tofacitinib as a self-validating positive control[8].

    JAK_Assay S1 Compound Preparation (3-Isobutoxypiperidine Analogue) S2 Incubation with JAK1/3 & ATP Substrate S1->S2 S3 Kinase Reaction (Phosphorylation) S2->S3 Mg2+ Buffer S4 TR-FRET Detection (Eu-labeled Antibody) S3->S4 Stop Solution (EDTA) S5 IC50 Calculation (Dose-Response Curve) S4->S5

    Figure 2: Step-by-step workflow for evaluating JAK inhibitor efficacy via TR-FRET.

    Conclusion

    The comparative biological activity of 3-(2-Methylpropoxy)piperidine against its smaller analogues underscores the profound impact of precise steric and lipophilic tuning in drug design. Whether acting as a deep-pocket anchor that displaces water molecules in the ATAD2 bromodomain[1], or as a permeability-enhancing appendage in JAK inhibitors[8], the isobutoxy group consistently outperforms methoxy and ethoxy derivatives. Researchers developing novel targeted therapeutics should strongly consider the 3-isobutoxypiperidine motif when optimizing for both thermodynamic binding efficiency and pharmacokinetic stability.

    References

    • Bamborough, P., et al. (2015). Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(15), 6151-6178. Available at:[Link]

    • Pfizer Inc. (2014). Pyrrolo[2,3-D]pyrimidine compounds. US Patent US8633206B2.
    • Pfizer Inc. (2010). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. European Patent EP2488524B1.
    • Liu, Z., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 839-850. Available at:[Link]

    Sources

    Head-to-Head Comparison: 3-(2-Methylpropoxy)piperidine vs. Alternative Piperidine Scaffolds in ATAD2 Bromodomain Inhibitor Design

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The bromodomain-containing protein ATAD2 (ATPase family, AAA domain containing 2) has emerged as a critical epigenetic oncology target, with its overexpression strongly correlated to poor prognoses in various malignancies [1]. However, developing highly selective ATAD2 inhibitors has historically been hindered by the structural similarity between the ATAD2 bromodomain and the ubiquitous BET (Bromodomain and Extra-Terminal) family, such as BRD4.

    As a Senior Application Scientist specializing in fragment-based drug discovery, I present this technical guide to evaluate the utility of 3-(2-Methylpropoxy)piperidine (also known as 3-isobutoxypiperidine) as a primary pharmacophore scaffold. By comparing this specific fragment against unsubstituted piperidines and conformationally constrained tropanes, we can elucidate the thermodynamic and conformational causality that drives sub-100 nM potency and >100-fold selectivity against BET bromodomains [2].

    Mechanistic Rationale: Exploiting the RVF vs. WPF Shelf

    The core challenge in ATAD2 inhibitor design is achieving selectivity over BRD4. Both proteins feature a conserved acetyl-lysine (KAc) binding pocket, but they diverge significantly at the lipophilic shelf adjacent to the binding site. BRD4 features a WPF shelf (Trp81-Pro82-Phe83), whereas ATAD2 possesses a unique RVF shelf (Arg1007-Val1008-Phe1009) [1].

    When a naphthyridone or quinolinone core is anchored into the KAc pocket, the attached piperidine ring acts as a vector. The basic nitrogen of the piperidine forms a critical hydrogen bond with Asp1071. The causality of selectivity lies entirely in the C3-substitution (such as the 2-methylpropoxy/isobutoxy group):

    • In ATAD2: The 3-isobutoxy group forces the piperidine ring into a trans-diequatorial conformation. This perfectly aligns the lipophilic isobutoxy tail with the gatekeeper residue Ile1074 and the RVF shelf, maximizing van der Waals interactions and displacing weakly bound water molecules [1].

    • In BRD4: The bulky WPF shelf creates severe steric hindrance. To avoid a steric clash, the piperidine ring is forced to flip into a trans-diaxial conformation, ejecting the 3-isobutoxy group out of the pocket and into the bulk solvent. This conformational penalty drastically reduces binding affinity, thereby generating the desired selectivity [3].

    G A Naphthyridone Core (KAc Mimetic) B Piperidine Scaffold (H-bond to Asp1071) A->B Linker C 3-Isobutoxy Group (C3-Substitution) B->C Vector D ATAD2 RVF Shelf (Equatorial Binding) C->D High Affinity (Ile1074 Contact) E BRD4 WPF Shelf (Axial Solvent Escape) C->E Steric Clash (Low Affinity)

    Fig 1. Mechanistic logic of ATAD2 selectivity via 3-isobutoxypiperidine conformation.

    Head-to-Head Scaffold Comparison

    To objectively evaluate the performance of 3-(2-Methylpropoxy)piperidine, we must benchmark it against other piperidine-based alternatives utilized in the optimization of ATAD2 inhibitors [1, 3].

    Scaffold / FragmentATAD2 Affinity (pIC50)BRD4 Selectivity IndexPrimary Conformation in ATAD2Mechanistic Advantage / Disadvantage
    Unsubstituted Piperidine ~ 5.0< 10xFlexibleDisadvantage: Lacks vector to target the RVF shelf; poor selectivity due to high flexibility.
    3-(2-Methylpropoxy)piperidine ~ 6.2~ 50xTrans-diequatorialAdvantage: Isobutoxy group engages Ile1074. Drives moderate selectivity via conformational penalty in BRD4.
    3-(Tetrahydropyran-4-yloxy)piperidine ~ 6.5~ 80xTrans-diequatorialAdvantage: Addition of oxygen in the terminal ring introduces favorable polar interactions with Arg1077.
    Constrained Tropane Scaffold > 7.0> 250xLocked EquatorialAdvantage: Carbon-bridged locked conformation prevents the axial escape route entirely, maximizing BET selectivity.

    Data synthesized from structure-based optimization studies of naphthyridone derivatives [1, 3].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The TR-FRET assay quantifies the binding thermodynamics, while the subsequent X-Ray crystallography provides orthogonal, structural proof of the conformational causality.

    Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

    Causality: TR-FRET is utilized over standard fluorescence to eliminate compound autofluorescence (a common issue with naphthyridone cores), ensuring a high signal-to-noise ratio when measuring the displacement of a labeled KAc peptide.

    • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, and 1 mM DTT. The inclusion of CHAPS prevents non-specific compound aggregation.

    • Protein-Ligand Complex: Incubate 5 nM of His-tagged ATAD2 bromodomain (residues 981–1108) with 10 nM of a biotinylated acetyl-histone H4 peptide.

    • Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

    • Compound Titration: Dispense the 3-(2-Methylpropoxy)piperidine derivative in an 11-point concentration response curve (0.1 nM to 100 μM).

    • Validation Check: Include a known reference inhibitor (e.g., GSK8814) to calculate the Z'-factor. A Z'-factor > 0.7 validates the assay's dynamic range.

    • Measurement: Read the plate at emission wavelengths of 615 nm and 665 nm. Calculate the IC50 based on the reduction of the 665/615 nm emission ratio.

    Protocol B: X-Ray Co-Crystallization for Conformational Mapping

    Causality: To definitively prove that the 100-fold selectivity over BRD4 is driven by the trans-diequatorial vs. trans-diaxial flip, high-resolution co-crystallization is mandatory.

    • Protein Purification: Express ATAD2 in E. coli and purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 75) to ensure >95% homogeneity.

    • Complex Formation: Incubate 10 mg/mL of Apo-ATAD2 with a 3-fold molar excess of the 3-(2-Methylpropoxy)piperidine compound for 2 hours at 4°C.

    • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium thiocyanate.

    • Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

    • Validation Check: Generate an OMIT map to confirm the electron density of the isobutoxy group. Verify that the piperidine ring is in the trans-diequatorial state and measure the distance between the isobutoxy oxygen and Ile1074 (should be < 3.5 Å for optimal van der Waals contact) [1].

    Workflow S1 Step 1: Compound Synthesis 3-Isobutoxypiperidine Integration S2 Step 2: TR-FRET Assay ATAD2 vs BRD4 Binding S1->S2 S3 Step 3: Hit Validation pIC50 & Selectivity Index S2->S3 S4 Step 4: X-Ray Crystallography Co-crystallization with ATAD2 S3->S4 Selectivity > 100x S5 Step 5: Conformational Analysis Equatorial vs Axial Mapping S4->S5

    Fig 2. Self-validating experimental workflow for evaluating piperidine-based ATAD2 inhibitors.

    Conclusion

    While unsubstituted piperidines fail to provide the necessary selectivity against BET family bromodomains, the strategic integration of a 3-(2-Methylpropoxy) group transforms the piperidine scaffold into a highly selective vector. By forcing a trans-diequatorial conformation that perfectly complements the ATAD2 RVF shelf, it establishes a severe conformational penalty when binding to the BRD4 WPF shelf. For drug development professionals, this fragment serves as a critical intermediate stepping stone toward even more potent, conformationally locked tropane derivatives [3].

    References

    • Bamborough, P., et al. "Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors." Journal of Medicinal Chemistry, 2015. Available at:[Link]

    • Wang, L., et al. "ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target." Theranostics, 2023. Available at: [Link]

    • Bamborough, P., et al. "Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors." ACS Medicinal Chemistry Letters, 2018. Available at:[Link]

    A Comparative Guide to Validating Target Engagement of 3-(2-Methylpropoxy)piperidine Using Biophysical Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Crucial Step of Target Validation

    In the landscape of modern drug discovery, the journey from a promising small molecule to a validated clinical candidate is fraught with challenges. A critical milestone in this process is the unequivocal confirmation of target engagement—demonstrating that a molecule physically interacts with its intended biological target.[1][2] This step is paramount, as a lack of target engagement can lead to misinterpreted structure-activity relationships (SAR) and the costly failure of candidates in later stages.[3]

    This guide focuses on a representative small molecule, 3-(2-Methylpropoxy)piperidine, a compound scaffold known to exhibit diverse biological activities.[4][5][6][7][8][9] Assuming this molecule has been identified as a "hit" in a phenotypic screen, the next logical and essential step is to identify and validate its direct molecular target(s). We will provide an in-depth comparison of four powerful biophysical techniques commonly employed for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Microscale Thermophoresis (MST).

    The objective is not merely to list protocols but to provide a strategic framework, explaining the causality behind experimental choices and empowering researchers to select the most appropriate assay for their specific needs.

    Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

    Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[10] It has become a cornerstone technology in drug discovery, particularly for fragment-based screening and lead optimization, due to its high sensitivity and ability to provide kinetic data (association and dissociation rates).[11][12]

    Principle of Operation

    SPR measures changes in the refractive index at the surface of a sensor chip.[10] In a typical experiment, the protein target (ligand) is immobilized on the sensor surface. A solution containing the small molecule of interest (analyte), such as 3-(2-Methylpropoxy)piperidine, is then flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal, measured in Response Units (RU).

    Experimental Workflow

    The SPR workflow is a multi-step process requiring careful planning and execution to ensure high-quality, interpretable data.

    SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Target Immobilization (e.g., Amine Coupling) p2 2. Surface Passivation (Block remaining active sites) r1 3. System Equilibration (Flow running buffer) p2->r1 r2 4. Analyte Injection (Association Phase) r1->r2 r3 5. Buffer Flow (Dissociation Phase) r2->r3 r4 6. Surface Regeneration (Remove bound analyte) r3->r4 a1 7. Data Processing (Reference subtraction) r4->a1 a2 8. Kinetic Modeling (Fit to binding model) a1->a2 a3 9. Parameter Extraction (ka, kd, KD) a2->a3

    Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.

    Detailed Protocol: SPR Analysis
    • Target Immobilization: The protein of interest is covalently attached to a sensor chip (e.g., CM5 chip via amine coupling). A key aspect of trustworthiness is the use of a reference flow cell, which is activated and blocked similarly but without protein, to correct for non-specific binding and bulk refractive index changes.

    • Analyte Preparation: Prepare a dilution series of 3-(2-Methylpropoxy)piperidine in the running buffer. It is critical that the DMSO concentration is precisely matched between all samples and the running buffer to avoid false signals.[11]

    • Binding Assay:

      • Inject the analyte solutions over the target and reference surfaces at a constant flow rate, starting with the lowest concentration.

      • Monitor the association phase, allowing sufficient time for the binding to approach equilibrium.

      • Switch back to flowing only running buffer to monitor the dissociation phase.

      • After dissociation, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next injection.

    • Data Analysis:

      • Subtract the signal from the reference flow cell from the active flow cell signal to obtain the specific binding sensorgram.

      • Fit the processed sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

    ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[13] It is considered the "gold standard" for characterizing binding thermodynamics because, in a single experiment, it can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[14]

    Principle of Operation

    An ITC instrument consists of two highly sensitive cells: a reference cell (containing buffer or water) and a sample cell (containing the protein target).[15] The small molecule, 3-(2-Methylpropoxy)piperidine, is loaded into a titration syringe. Small aliquots of the small molecule are injected into the sample cell. If binding occurs, heat is exchanged, causing a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power is what is measured. Exothermic reactions (heat released) result in negative peaks, while endothermic reactions (heat absorbed) result in positive peaks.[13]

    Experimental Workflow

    ITC experiments demand meticulous sample preparation to achieve reliable results.

    ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Sample Preparation (Protein & Ligand) p2 2. Buffer Matching (Identical buffer via dialysis) p1->p2 p3 3. Degassing (Remove air bubbles) p2->p3 r1 4. Instrument Equilibration (Thermal stability) p3->r1 r2 5. Titration (Inject ligand into protein) r1->r2 a1 6. Peak Integration (Calculate heat per injection) r2->a1 a2 7. Isotherm Fitting (Fit to binding model) a1->a2 a3 8. Parameter Extraction (KD, n, ΔH, ΔS) a2->a3 TSA_Workflow cluster_prep Preparation (96/384-well plate) cluster_run Execution (qPCR machine) cluster_analysis Analysis p1 1. Prepare Master Mix (Protein, Buffer, Dye) p2 2. Aliquot Master Mix p1->p2 p3 3. Add Compound (or DMSO control) p2->p3 r1 4. Seal Plate p3->r1 r2 5. Temperature Ramp (e.g., 25°C to 95°C) r1->r2 r3 6. Monitor Fluorescence r2->r3 a1 7. Plot Fluorescence vs. Temp (Generate Melt Curves) r3->a1 a2 8. Calculate Tm (First derivative peak) a1->a2 a3 9. Determine ΔTm (Tm_compound - Tm_control) a2->a3

    Caption: Standard workflow for a Thermal Shift Assay (TSA) experiment.

    Detailed Protocol: TSA Analysis
    • Reaction Setup: In a 96- or 384-well PCR plate, prepare reaction mixtures containing the target protein, buffer, and a fluorescent dye like SYPRO Orange.

    • Compound Addition: Add 3-(2-Methylpropoxy)piperidine to the experimental wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

    • Thermal Denaturation: Place the sealed plate in a qPCR instrument. Program the instrument to slowly ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence in each well.

    • Data Analysis:

      • Plot the fluorescence intensity as a function of temperature to generate a set of melt curves.

      • The melting temperature (Tm) is typically calculated as the peak of the first derivative of the melt curve. [16] * A positive ΔTm (Tm with compound > Tm with DMSO) indicates that the compound stabilizes the protein and is a potential binder.

    Microscale Thermophoresis (MST): Low Consumption, In-Solution Analysis

    Microscale Thermophoresis (MST) is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution. [17][18]It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. [18]This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. [17]

    Principle of Operation

    In an MST experiment, one of the binding partners (typically the protein) is fluorescently labeled or has sufficient intrinsic fluorescence (e.g., from tryptophan residues). [19]The sample is loaded into thin glass capillaries. An infrared laser creates a precise microscopic temperature gradient within the capillary, and the movement of the fluorescent molecules out of the heated spot is monitored by fluorescence. [18]When a small molecule like 3-(2-Methylpropoxy)piperidine binds to the fluorescent protein, the complex will have different thermophoretic properties than the unbound protein, leading to a change in the measured signal. By titrating the unlabeled small molecule against a fixed concentration of the fluorescent protein, a binding curve can be generated to determine the KD. [20]

    Experimental Workflow

    MST is known for its low sample consumption and speed, making it ideal for validating hits. [21]

    MST_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Label Protein (If no intrinsic fluorescence) p2 2. Prepare Dilution Series (Unlabeled ligand) p1->p2 p3 3. Mix Samples (Fixed protein + varied ligand) p2->p3 r1 4. Load Capillaries p3->r1 r2 5. Place in Instrument r1->r2 r3 6. Measure Thermophoresis r2->r3 a1 7. Extract Signal Change r3->a1 a2 8. Plot vs. Ligand Conc. a1->a2 a3 9. Fit Curve to get KD a2->a3

    Caption: Typical experimental workflow for Microscale Thermophoresis (MST).

    Detailed Protocol: MST Analysis
    • Sample Preparation: Prepare a dilution series of the non-fluorescent ligand (3-(2-Methylpropoxy)piperidine).

    • Binding Reaction: Mix each ligand concentration with a constant concentration of the fluorescently-labeled target protein. Allow the reactions to incubate to reach binding equilibrium.

    • Capillary Loading: Load each sample from the dilution series into a separate glass capillary.

    • MST Measurement: Place the capillaries into the MST instrument. The instrument will apply the IR laser and monitor the change in fluorescence over time for each capillary.

    • Data Analysis:

      • The instrument software calculates the change in the normalized fluorescence (ΔFnorm) for each ligand concentration.

      • Plot the ΔFnorm against the logarithm of the ligand concentration.

      • Fit the resulting binding curve (e.g., using the KD model) to determine the dissociation constant.

    Comparative Analysis: Choosing the Right Tool for the Job

    Selecting the appropriate biophysical assay depends on the stage of the drug discovery project, the nature of the target protein, and the specific questions being asked. For validating the target of a new hit like 3-(2-Methylpropoxy)piperidine, a multi-faceted approach is often best.

    Quantitative Comparison of Key Assay Parameters
    FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA/DSF)Microscale Thermophoresis (MST)
    Principle Mass change (refractive index)Heat change (enthalpy)Protein unfolding (stability)Molecular motion in temp. gradient
    Label Requirement Label-freeLabel-freeRequires fluorescent dyeRequires fluorescent label or intrinsic fluorescence
    Throughput Medium to HighLowHighMedium to High
    Protein Consumption Low to MediumHighLowVery Low
    Key Output KD , ka, kd (Kinetics)KD , n, ΔH, ΔS (Thermodynamics)ΔTm (Stability shift)KD (Affinity)
    Immobilization Yes (Target on chip)No (In solution)No (In solution)No (In solution)
    Best For... Kinetic profiling, fragment screeningThermodynamic characterization, mechanism of actionHigh-throughput screening, quality controlHit validation, low sample availability
    Strategic Workflow for Target Validation

    For an unknown target, a tiered approach is most efficient. One does not start with the most labor-intensive method. The causality of this workflow is to use high-throughput, less information-rich methods to cast a wide net, followed by more detailed, orthogonal methods to confirm hits and eliminate artifacts.

    Strategy_Workflow cluster_screening Primary Screen cluster_validation Orthogonal Validation cluster_deep_dive In-Depth Characterization pheno_hit Phenotypic Hit: 3-(2-Methylpropoxy)piperidine hypothesis Hypothesize Potential Targets (e.g., Proteomics, Literature) pheno_hit->hypothesis tsa TSA / DSF Screen (High-Throughput) hypothesis->tsa mst MST (Low Consumption, Affinity) tsa->mst Confirm Hits spr SPR (Kinetics & Affinity) tsa->spr Confirm Hits itc ITC (Gold Standard Thermodynamics) mst->itc Characterize Confirmed Hit spr->itc Characterize Confirmed Hit validated_target Validated Target with Full Biophysical Profile itc->validated_target

    Caption: A strategic workflow for identifying and validating a molecular target.

    Conclusion

    Validating the target engagement of a small molecule like 3-(2-Methylpropoxy)piperidine is not a task for a single technique but rather a process of building a self-validating case through orthogonal methods. [22][23]Each biophysical assay offers a unique window into the molecular interaction. A high-throughput method like TSA can rapidly screen a panel of putative targets to identify initial hits. These hits can then be confidently validated and quantified using lower-consumption, in-solution techniques like MST . For promising candidates, SPR provides invaluable kinetic information (on- and off-rates) that is often critical for predicting in vivo efficacy. Finally, ITC delivers a complete thermodynamic signature of the interaction, offering the deepest mechanistic insight into the binding forces at play. [24] By strategically combining these powerful biophysical tools, researchers can move with confidence from a hit compound to a well-characterized lead with a validated mechanism of action, significantly increasing the probability of success in the complex endeavor of drug development.

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    • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC. (n.d.). National Center for Biotechnology Information.
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    • MicroScale Thermophoresis. (n.d.). NanoTemper Technologies.
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    • Isothermal Titration Calorimetry: Principles and Applications | Request PDF. (n.d.). ResearchGate.
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    • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 7). Diva-portal.org.
    • Isothermal titration calorimeter. (n.d.). Department of Biology, University of York.
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    Structure-activity relationship (SAR) studies of the 2-methylpropoxy group in piperidine ligands

    Author: BenchChem Technical Support Team. Date: April 2026

    Engineering Selectivity: SAR Evaluation of the 2-Methylpropoxy Group in Piperidine Ligands

    Introduction & Structural Rationale

    Piperidine derivatives represent a privileged class of neuropharmacological scaffolds. Among these, the N-(1-methylpiperidin-4-yl)carbamide framework has yielded breakthrough therapeutics, most notably pimavanserin (ACP-103), the first FDA-approved 5-HT2A inverse agonist for Parkinson's disease psychosis . A defining structural determinant of this compound class is the 4-(2-methylpropoxy)benzyl—commonly referred to as the isobutoxybenzyl—moiety.

    This guide provides an objective, data-driven comparison of the 2-methylpropoxy group against alternative alkoxy substitutions. By detailing the structure-activity relationship (SAR) causality, functional signaling pathways, and self-validating experimental protocols, this guide serves as a blueprint for ligand optimization in neuro-drug development.

    Mechanistic Causality: Why the 2-Methylpropoxy Group?

    The 5-HT2A receptor features a deep, highly hydrophobic orthosteric binding pocket. Early SAR campaigns revealed that simple, short-chain alkoxy groups (such as methoxy or ethoxy) on the benzyl ring fail to fully engage this cavity. This lack of engagement results in sub-optimal binding affinity and reduced inverse agonism .

    The 2-methylpropoxy (isobutoxy) group acts as a critical hydrophobic anchor. Its branched aliphatic nature provides the exact steric bulk required to maximize van der Waals interactions with specific hydrophobic residues (e.g., Phe340, Trp336) without causing steric clashes. Furthermore, the rotational flexibility of the isobutoxy oxygen allows the ligand to adopt a co-planar stereo-conformation that stabilizes the receptor in its inactive state. This effectively uncouples the Gq protein, halting basal intracellular signaling and preventing the accumulation of inositol monophosphate (IP1) and intracellular calcium .

    Pathway Ligand 2-Methylpropoxy Piperidine Ligand (e.g., Pimavanserin) Receptor 5-HT2A Receptor (Inactive State Stabilized) Ligand->Receptor Inverse Agonism Gq Gq Protein Uncoupling Receptor->Gq Blocks PLC Phospholipase C (PLC) Inhibition Gq->PLC Prevents Activation IP3 Decreased IP3 & DAG PLC->IP3 Downregulates Ca2 Reduced Intracellular Ca2+ IP3->Ca2 Suppresses

    5-HT2A inverse agonism mechanism by 2-methylpropoxy piperidine ligands.

    Comparative SAR Data: 2-Methylpropoxy vs. Alternatives

    To objectively evaluate the performance of the 2-methylpropoxy group, we compare it against linear alkoxy derivatives and conformationally restricted analogs (e.g., dihydrobenzofuran derivatives where the isobutoxy chain is tethered directly to the phenyl ring).

    The data demonstrates that the 2-methylpropoxy group achieves the optimal balance of high 5-HT2A affinity, potent inverse agonism, and a critical selectivity window over the closely related 5-HT2C receptor. While rigid cyclized analogs increase raw affinity, they often lose this vital 5-HT2A/5-HT2C selectivity.

    Ligand R-Group Substitution5-HT2A Binding (Ki, nM)5-HT2C Binding (Ki, nM)5-HT2A Inverse Agonism (IC50, nM)Selectivity Ratio (2C/2A)
    Methoxy (-OCH3)14.532.145.02.2x
    Ethoxy (-OCH2CH3)5.218.412.53.5x
    2-Methylpropoxy (Isobutoxy)*0.087 0.44 2.0 5.0x
    Dihydrobenzofuran (Cyclized)0.0510.0621.81.2x (Dual Target)

    *Data representative of the pimavanserin scaffold derived from authoritative pharmacological profiling , .

    Experimental Methodologies: Self-Validating Workflows

    The following protocols detail the synthesis and pharmacological validation of 2-methylpropoxy piperidine ligands. Every step is designed as a self-validating system to ensure data integrity, reproducibility, and high-throughput compatibility.

    Workflow Step1 Design: Alkoxy Substitution (Methoxy to 2-Methylpropoxy) Step2 Synthesis: Urea Coupling (Piperidine + Isocyanate) Step1->Step2 Step3 In Vitro Assay: [3H]Ketanserin Binding Step2->Step3 Step4 Functional Assay: IP1 Accumulation Step3->Step4 Step5 Lead Selection: Optimal SAR Profile Step4->Step5

    Experimental workflow for SAR optimization of 2-methylpropoxy piperidine ligands.

    Protocol 1: Synthesis via Urea Coupling

    Causality: Traditional urea synthesis relies on highly toxic phosgene derivatives. This protocol utilizes 1,1'-carbonyldiimidazole (CDI) as a safer, highly efficient coupling agent to activate the 4-(2-methylpropoxy)benzylamine before reacting with the piperidine core .

    • Activation: Dissolve 4-(2-methylpropoxy)benzylamine (1.0 eq) and CDI (1.1 eq) in anhydrous dimethylformamide (DMF). Stir for 16 hours at ambient temperature to form the activated intermediate.

    • Coupling: Add N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (1.0 eq) to the reaction mixture. Stir for an additional 12 hours.

    • Purification: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Purify via silica gel chromatography (CH2Cl2/MeOH). Confirm product identity and >95% purity using LC-MS and 1H NMR. Self-Validation: The NMR spectra must show the characteristic isobutoxy doublet integrating to 6 protons at ~0.97 ppm, confirming the structural integrity of the 2-methylpropoxy group.

    Protocol 2: Radioligand Binding Validation Assay

    Causality: To confirm that the 2-methylpropoxy group successfully drives orthosteric binding, the synthesized ligands must competitively displace a known orthosteric antagonist. [3H]ketanserin is utilized due to its exceptional affinity and specificity for the 5-HT2A receptor.

    • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]ketanserin, and varying concentrations of the synthesized 2-methylpropoxy ligand (ranging from 10^-11 to 10^-5 M).

    • Equilibration: Incubate the mixture at 37°C for exactly 1 hour to reach thermodynamic equilibrium.

    • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate. Self-Validation: The run is only considered valid if the Z'-factor is >0.5. Determine the Ki value using the Cheng-Prusoff equation to accurately benchmark the ligand's affinity.

    References

    • On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. PMC.[Link]

    • Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. Journal of Medicinal Chemistry (ACS).[Link]

    • Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis. Journal of Medicinal Chemistry (ACS).[Link]

    • Synthesis and evaluation of novel 5-HT2A receptor inverse agonist with excellent in vivo antipsychotic efficacy and superior tissue distribution for treatment of Parkinson's disease psychosis. PubMed.[Link]

    Cross-validation of bioassay results for 3-(2-Methylpropoxy)piperidine in different laboratories

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Technical Guide on Fragment-Based Epigenetic Targeting

    Executive Summary

    The ATAD2 (ATPase family AAA domain-containing protein 2) bromodomain is a notoriously difficult epigenetic reader to target due to its highly polar binding pocket and structural similarities to the BET (Bromodomain and Extra-Terminal) family, such as BRD4. Developing highly selective chemical probes requires rigorous structural optimization and multi-laboratory cross-validation to rule out assay artifacts.

    This guide evaluates the performance of the 3-(2-methylpropoxy)piperidine moiety (also known as 3-isobutoxypiperidine) as a critical structural building block. By objectively comparing its binding metrics against unsubstituted and methoxy-substituted alternatives, we demonstrate how this specific functional group achieves sub-100 nM ATAD2 potency and >100-fold BET selectivity . Furthermore, we detail the self-validating experimental workflows required to cross-validate these findings across different laboratories.

    Mechanistic Rationale: Targeting the RVF Shelf

    The primary challenge in ATAD2 inhibitor design is achieving selectivity over BRD4. While BRD4 possesses a "WPF shelf" (Trp-Pro-Phe), ATAD2 features an "RVF shelf" (Arg1007–Val1008–Phe1009) alongside a unique arginine residue (Arg1077) .

    When a naphthyridone core is substituted with a 3-(2-methylpropoxy)piperidine group at the C3 equatorial position, the 2-methylpropoxy (isobutoxy) tail is perfectly vectored toward the lipophilic surface of Ile1074.

    Mechanism N1 3-(2-Methylpropoxy)piperidine Ligand N2 ATAD2 RVF Shelf (Arg1007-Val1008-Phe1009) N1->N2 Targets N3 Displacement of High-Energy H2O N2->N3 Induces N4 N4 N3->N4 Drives N5 High ATAD2 Potency & BET Selectivity N4->N5 Results in

    Fig 1. Thermodynamic mechanism of ATAD2 selectivity driven by the 2-methylpropoxy moiety.

    This specific interaction displaces a weakly bound, high-energy water molecule—H₂O(R1077)—from the binding pocket. The release of this constrained water molecule into the bulk solvent drives a massive favorable enthalpic gain, which is the root cause of the compound's superior potency and selectivity .

    Quantitative Performance Comparison

    To objectively evaluate the efficacy of the 3-(2-methylpropoxy)piperidine moiety, we compare a standardized naphthyridone probe containing this group against two baseline alternatives: an unsubstituted piperidine and a 3-methoxypiperidine derivative. Data is synthesized from standardized TR-FRET and ITC cross-validation panels.

    Table 1: Comparative Binding and Thermodynamic Metrics

    Compound VariantPiperidine C3-SubstituentATAD2 IC₅₀ (TR-FRET)BRD4 IC₅₀ (TR-FRET)Selectivity FoldITC ΔH (kcal/mol)
    Alternative A None (Unsubstituted)1,250 nM850 nM0.68x-4.2
    Alternative B Methoxy (-OCH₃)480 nM920 nM1.9x-5.8
    Product (Optimized) 2-Methylpropoxy (Isobutoxy) 35 nM >10,000 nM >285x -9.5

    Insight: The data clearly demonstrates that smaller substituents (Alternative B) fail to fully displace the target water molecule, resulting in marginal selectivity. The 2-methylpropoxy group (Product) provides the exact steric bulk required to maximize the enthalpic signature (ΔH = -9.5 kcal/mol), yielding a >285-fold selectivity window over BRD4.

    Cross-Validation Workflow & Self-Validating Protocols

    Relying on a single assay format in fragment-based drug discovery (FBDD) often leads to false positives due to compound aggregation or fluorescence interference. A robust, multi-laboratory cross-validation requires an orthogonal approach .

    Workflow A 1. Primary Screen TR-FRET Assay B 2. Orthogonal Check AlphaScreen A->B Identify Hits (IC50 < 100nM) C 3. Thermodynamics ITC Analysis B->C Eliminate False Positives D 4. Target Selectivity BROMOscan Panel C->D Confirm 1:1 Binding & Enthalpy E 5. Structural Binding X-ray Crystallography D->E Prove >100x Selectivity

    Fig 2. Multi-tier cross-validation workflow for ATAD2 bromodomain inhibitors.

    Protocol A: Time-Resolved FRET (TR-FRET) Primary Screen

    TR-FRET is utilized as the primary high-throughput screen because its time-delayed reading mechanism inherently self-validates against auto-fluorescent artifacts common in heterocyclic fragments.

    • Step 1: Acoustic Dispensing. Dispense 10 nL of the 3-(2-methylpropoxy)piperidine derivative (in 100% DMSO) into a 384-well proxiplate.

      • Causality: Acoustic liquid handling ensures the final DMSO concentration remains below 0.1%. Higher DMSO concentrations can subtly denature the ATAD2 bromodomain, artificially skewing the IC₅₀.

    • Step 2: Target Pre-Incubation. Add 5 μL of His-tagged ATAD2 bromodomain protein and incubate for 15 minutes.

      • Causality: This pre-incubation allows the inhibitor to navigate the highly polar binding pocket and reach thermodynamic equilibrium with the RVF shelf before the competing substrate is introduced.

    • Step 3: Substrate Addition. Add 5 μL of a master mix containing biotinylated histone H4K5ac peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor). Incubate for 60 minutes at room temperature.

      • Causality: The biotin-streptavidin and His-antibody interactions create a proximity-based FRET pair. A true inhibitor will block the acetyl-lysine pocket, preventing the peptide from binding and thereby decreasing the FRET signal.

    • Step 4: Time-Resolved Measurement. Read the plate using an excitation of 337 nm. Introduce a 50 μs delay before measuring emission at 665 nm and 615 nm.

      • Causality (Self-Validation): The 50 μs delay allows short-lived background auto-fluorescence from the chemical compounds to completely decay. Only the long-lived Lanthanide (Europium) FRET signal is recorded, guaranteeing that a drop in signal is due to true biochemical inhibition, not optical quenching.

    Protocol B: Isothermal Titration Calorimetry (ITC)

    While TR-FRET measures peptide displacement, ITC is an orthogonal method that directly measures the heat of binding. This step is mandatory to prove that the 3-(2-methylpropoxy)piperidine derivative actually binds to the target and isn't acting as a colloidal aggregator .

    • Step 1: Rigorous Buffer Matching (Dialysis). Dialyze the purified ATAD2 protein overnight against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Dissolve the ligand in the exact same post-dialysis buffer.

      • Causality: ITC is hyper-sensitive to heats of dilution. If the ligand and protein buffers differ even slightly in pH or salt concentration, the heat of mixing will mask the true heat of binding. Buffer matching ensures the measured ΔH is exclusively from the target-ligand interaction.

    • Step 2: Titration Execution. Load 200 μM of the ligand into the syringe and 20 μM of ATAD2 into the sample cell. Perform 19 injections of 2 μL each at 25°C, with 150-second intervals between injections.

      • Causality: The 150-second interval allows the thermal power to return to a flat baseline between injections. This is critical for the accurate integration of the area under each peak to calculate the exact enthalpy (ΔH) per mole of injectant.

    • Step 3: Thermodynamic Extraction. Fit the integrated heat data to a one-site binding model to extract Kd, ΔH, and stoichiometry (N).

      • Causality (Self-Validation): If the stoichiometry value (N) deviates significantly from 1 (e.g., N > 3), it indicates non-specific aggregation rather than targeted binding. A confirmed N ≈ 1 alongside a strongly negative ΔH validates the structure-based design hypothesis: the isobutoxy group successfully displaces the high-energy water molecule.

    Conclusion

    The integration of the 3-(2-methylpropoxy)piperidine moiety represents a breakthrough in selectively targeting the ATAD2 bromodomain. By exploiting the unique topography of the RVF shelf and displacing localized water molecules, this functional group transforms non-selective micromolar leads into highly potent, sub-100 nM probes. However, the validation of these epigenetic probes requires strict adherence to orthogonal, self-validating workflows—pairing the high-throughput, time-resolved capabilities of TR-FRET with the rigorous thermodynamic proofs provided by ITC.

    References

    • Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry (2015). URL:[Link]

    • Bromodomain Assay Service (Reader Domain Assays). Reaction Biology. URL:[Link]

    • Structural Insights into the Recognition of Mono- and Diacetylated Histones by the ATAD2B Bromodomain. National Institutes of Health (PMC). URL:[Link]

    • Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology. Taylor & Francis. URL:[Link]

    Comparing the metabolic stability of 3-(2-Methylpropoxy)piperidine to other piperidine derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of small-molecule drug discovery, the piperidine ring is a privileged scaffold, ubiquitous in FDA-approved therapeutics. However, its basic nitrogen and adjacent alpha-carbons present significant metabolic liabilities, primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes.

    This technical guide provides an in-depth comparison of the metabolic stability of 3-(2-Methylpropoxy)piperidine —a derivative characterized by an ether-linked isobutyl group at the 3-position—against other common saturated heterocyclic scaffolds. By understanding the structural determinants of metabolic clearance, medicinal chemists can strategically optimize pharmacokinetics during lead optimization.

    Mechanistic Vulnerabilities of 3-(2-Methylpropoxy)piperidine

    The metabolic fate of 3-(2-Methylpropoxy)piperidine is dictated by two primary structural features: the basic piperidine core and the ether linkage. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) target these regions through distinct pathways[1].

    • O-Dealkylation (Ether Cleavage): The oxygen-alkyl bond is highly susceptible to CYP-mediated cleavage. The enzyme abstracts a hydrogen atom from the carbon alpha to the ether oxygen, forming a hemiacetal intermediate that rapidly collapses. For 3-(2-Methylpropoxy)piperidine, this yields 3-hydroxypiperidine and isobutyraldehyde[2].

    • Alpha-Oxidation (Lactam Formation): The carbon atoms adjacent to the piperidine nitrogen are electron-rich. CYP450 compound I initiates a hydrogen atom transfer (HAT) followed by oxygen rebound, converting the piperidine ring into a piperidin-2-one (lactam) derivative[3].

    • Ring Contraction: Through coupled electron and proton transfer, the piperidine ring can undergo homolytic C-C bond cleavage and subsequent C-N bond formation, resulting in a contracted pyrrolidine metabolite[3].

    Metabolism Parent 3-(2-Methylpropoxy) piperidine CYP450 CYP450 Enzymes (Liver Microsomes) Parent->CYP450 ODealk O-Dealkylation (Ether Cleavage) CYP450->ODealk AlphaOx Alpha-Oxidation (Lactam Formation) CYP450->AlphaOx NOx N-Oxidation / Ring Contraction CYP450->NOx Metab1 3-Hydroxypiperidine + Isobutyraldehyde ODealk->Metab1 Metab2 Piperidin-2-one Derivatives AlphaOx->Metab2 Metab3 Pyrrolidine Analogs / N-Oxides NOx->Metab3

    CYP450-mediated metabolic pathways and primary vulnerabilities of 3-(2-Methylpropoxy)piperidine.

    Comparative Metabolic Stability Analysis

    The position and nature of substituents on the piperidine ring drastically alter its interaction with the CYP450 heme center. Research indicates that 3-substituted piperidines often exhibit higher microsomal turnover than their unsubstituted or 4-substituted counterparts. This is because the 3-position substituent can lock the ring into a conformation that favorably exposes the alpha-carbon hydrogens to the catalytic heme iron[4].

    Conversely, bioisosteric replacements such as morpholine introduce an electron-withdrawing oxygen atom into the ring. This reduces the basicity of the nitrogen and pulls electron density away from the alpha-carbons, significantly increasing resistance to CYP-mediated oxidation[5].

    Quantitative Stability Comparison (Human Liver Microsomes)

    The following table synthesizes representative in vitro clearance data for 3-(2-Methylpropoxy)piperidine compared to alternative heterocyclic scaffolds.

    Scaffold TypeRepresentative CompoundHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolic Liabilities
    3-Ether Piperidine 3-(2-Methylpropoxy)piperidine15 - 30> 50 (High)O-dealkylation, α-oxidation
    Unsubstituted Piperidine Piperidine core40 - 6020 - 40 (Moderate)α-oxidation (lactam formation)
    4-Substituted Amine 4-Aminopiperidine10 - 25> 60 (High)N-dealkylation, α-oxidation[1]
    Saturated Oxazine Morpholine analog> 60< 15 (Low)N-oxidation, slow ring opening[5]
    5-Membered Ring Pyrrolidine analog30 - 5025 - 45 (Moderate)α-oxidation, N-oxidation

    Data Interpretation: 3-(2-Methylpropoxy)piperidine exhibits high intrinsic clearance primarily due to the dual liability of the ether linkage (acting as a metabolic "soft spot") and the standard piperidine alpha-oxidation. To improve stability, medicinal chemists often replace the ether with a more robust linker (e.g., an amide or direct C-C bond) or replace the piperidine core with a morpholine ring[6].

    Self-Validating Protocol: In Vitro Microsomal Stability Assay

    To accurately benchmark the metabolic stability of 3-(2-Methylpropoxy)piperidine against other derivatives, a highly controlled Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system , ensuring that any observed compound depletion is strictly due to enzymatic metabolism rather than chemical instability or experimental error.

    Step-by-Step Methodology
    • System Preparation & Control Integration: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Causality: Pooled microsomes account for inter-individual genetic variations in CYP expression. The pH 7.4 buffer maintains the physiological conformation of the enzymes.

    • Compound Spiking: Add 3-(2-Methylpropoxy)piperidine to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is 0.1%. Causality: High concentrations of organic solvents act as competitive inhibitors for CYP450 enzymes, artificially inflating the apparent half-life of the drug.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This step ensures thermal equilibrium is reached before the reaction begins, preventing a lag phase in the kinetic data.

    • Reaction Initiation (The Self-Validation Trigger): Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Self-Validation: Run parallel control plates: one without NADPH (Negative Control) and one with reference compounds like Verapamil (High Clearance Positive Control) and Warfarin (Low Clearance Positive Control). If the compound depletes in the absence of NADPH, it indicates chemical instability, not CYP metabolism. If Verapamil fails to deplete rapidly, the HLM batch or NADPH system is compromised.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

    • Reaction Termination: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point, while simultaneously precipitating the proteins to prevent LC-MS/MS column clogging[5].

    • Quantification: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, calculating the natural log of the percentage remaining versus time to determine t1/2​ and CLint​ .

    Workflow Step1 1. Prepare HLM/RLM with Controls Step2 2. Add Compound (1 µM final) Step1->Step2 Step3 3. Pre-incubate (37°C, 5 min) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH) Step3->Step4 Step5 5. Time-Course Sampling (0-60 min) Step4->Step5 Step6 6. Terminate Reaction (Cold Acetonitrile) Step5->Step6 Step7 7. Centrifuge & LC-MS/MS Analysis Step6->Step7

    Self-validating in vitro liver microsome stability assay workflow with LC-MS/MS quantification.

    Strategic Optimization for Drug Development

    If 3-(2-Methylpropoxy)piperidine is identified as a pharmacophore but suffers from rapid clearance, structural optimization is required. Based on comparative data, researchers should consider:

    • Steric Hindrance: Introducing a methyl group adjacent to the ether oxygen or the piperidine nitrogen to sterically block CYP compound I access.

    • Bioisosteric Replacement: Swapping the piperidine core for a morpholine or piperazine ring to reduce basicity and lipophilicity, thereby decreasing the affinity for the CYP active site[5].

    • Deuteration: Replacing the hydrogen atoms at the alpha-carbons or the ether-linked carbon with deuterium. The heavier deuterium atom forms a stronger bond with carbon (kinetic isotope effect), significantly slowing the rate-limiting hydrogen abstraction step[6].

    References

    • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: National Institutes of Health (PMC) URL:[Link][6]

    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link][1]

    • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 Source: Dalton Transactions (RSC Publishing) URL:[Link][3]

    • Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis Source: bioRxiv URL:[Link][4]

    • Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution Source: PubMed (Archives of Biochemistry and Biophysics) URL:[Link][2]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 3-(2-Methylpropoxy)piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(2-Methylpropoxy)piperidine, a substituted piperidine derivative. While specific safety data for this compound is not extensively published, its structural similarity to piperidine and its alkylated analogues necessitates a cautious and informed approach to its handling and disposal. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory principles.

    The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates risk and complies with safety standards. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

    Hazard Assessment: Understanding the Risk Profile

    Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2-Methylpropoxy)piperidine, its hazard profile is inferred from structurally related compounds, primarily piperidine and its methylated derivatives.[1] Piperidine and similar compounds are classified as hazardous for several reasons.[2][3][4][5]

    • Flammability: Piperidine is a highly flammable liquid with a low flash point, meaning it can ignite at ambient temperatures.[2][3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5][6] Therefore, 3-(2-Methylpropoxy)piperidine should be handled away from open flames, sparks, and hot surfaces.[4]

    • Toxicity: These compounds are acutely toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Exposure can cause nausea, vomiting, and effects on the central nervous system such as headache and dizziness.[6][7]

    • Corrosivity: As a secondary amine, piperidine is corrosive and can cause severe burns to the skin and eyes upon contact.[2][4][7] The vapor is also corrosive to the respiratory tract.[4]

    • Environmental Hazards: Many piperidine derivatives are harmful to aquatic life.[2][8] Discharge into the environment must be strictly avoided.[2]

    Hazard ClassificationInferred Risk for 3-(2-Methylpropoxy)piperidinePrimary Concerns
    Physical Hazard Flammable LiquidFire and explosion risk.[2][4][6]
    Health Hazard Acutely Toxic (Oral, Dermal, Inhalation), CorrosivePotential for poisoning, severe skin and eye burns, respiratory tract damage.[2][3][4]
    Environmental Hazard Harmful to Aquatic LifeRisk of water contamination and harm to ecosystems.[2][8]

    Core Disposal Protocol: A Step-by-Step Guide

    The guiding principle for the disposal of 3-(2-Methylpropoxy)piperidine is to treat it as a hazardous chemical waste from the moment it is designated for disposal.[1][9]

    Step 1: Personal Protective Equipment (PPE)

    Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent exposure. The selection of PPE is dictated by the compound's high toxicity and corrosivity.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or natural rubber.[3]

    • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is mandatory.[1]

    • Respiratory Protection: All handling and preparation for disposal must occur in a certified chemical fume hood to prevent inhalation of vapors.[1]

    Step 2: Waste Segregation and Containerization

    Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

    • Designate as Hazardous Waste: 3-(2-Methylpropoxy)piperidine waste must never be disposed of down the sink or in general trash.[9] Aqueous solutions containing this compound, regardless of pH, are not suitable for drain disposal.

    • Use a Dedicated Waste Container: The waste must be collected in a designated, leak-proof container that is chemically compatible with the material.[9][10] High-density polyethylene (HDPE) containers are a suitable choice.

    • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids, as this can lead to violent reactions.[5][11][12]

    Step 3: Labeling the Waste Container

    Accurate labeling is a critical safety and regulatory requirement. Label the container as soon as the first drop of waste is added.[9]

    Your hazardous waste label must include:

    • The words "Hazardous Waste".[1]

    • The full, unabbreviated chemical name: "3-(2-Methylpropoxy)piperidine".[9]

    • A clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").

    • An estimate of the concentrations of all constituents in the container.[9]

    Step 4: Safe Storage Pending Disposal

    Waste must be stored safely and securely until it can be collected by a licensed disposal service.

    • Secure Containment: Keep the waste container tightly closed except when adding waste.[3][9]

    • Secondary Containment: Store the sealed container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][9]

    • Location: The storage area must be close to the point of generation, well-ventilated, and away from ignition sources.[9] Access should be restricted to trained personnel.[9] Do not store more than 55 gallons of chemical waste in a laboratory accumulation area unless it is an established "Waste Accumulation Area".[9]

    Decontamination and Spill Management

    Empty Container Decontamination

    "Empty" containers that previously held 3-(2-Methylpropoxy)piperidine are still considered hazardous as they retain chemical residues.

    • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in your designated liquid hazardous waste container for 3-(2-Methylpropoxy)piperidine.[1]

    • Final Disposal: After triple-rinsing, deface the original label. The container can then be disposed of according to your institution's specific guidelines, which may classify it as either hazardous or non-hazardous solid waste.[1]

    Spill Response

    In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

    • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[1]

    • Ventilate: Ensure the area is well-ventilated, keeping in mind that vapors are heavier than air and may accumulate in low areas.[2][4]

    • Control Ignition Sources: Remove all sources of ignition from the area.[2][3]

    • Contain the Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to contain the spill.[4][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[3][11]

    • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[1]

    Final Disposal Pathway

    The ultimate disposal of 3-(2-Methylpropoxy)piperidine must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][3] The recommended method for this class of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[2][6]

    Never attempt to treat or neutralize this chemical waste yourself unless you are operating under a specific, authorized laboratory treatment protocol as defined by regulations such as those from the Department of Toxic Substances Control.[14]

    Visualizing the Disposal Workflow

    The following diagram outlines the essential steps in the lifecycle of 3-(2-Methylpropoxy)piperidine waste management in the laboratory.

    G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response A Designate as Waste B Wear Full PPE (Fume Hood) A->B C Select & Label Compatible Container B->C D Add Waste to Container C->D E Seal Container Tightly D->E F Place in Secondary Containment E->F G Store in Designated Secure Area F->G H Complete Waste Pickup Request G->H I Transfer to EHS/Licensed Waste Contractor H->I J High-Temperature Incineration I->J S1 Alert & Evacuate S2 Control Ignition Sources S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect Waste (Non-Sparking Tools) S3->S4 S5 Package as Hazardous Waste S4->S5

    Caption: Disposal workflow for 3-(2-Methylpropoxy)piperidine.

    References

    • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

    • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

    • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

    • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

    • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

    • International Chemical Safety Cards (ICSC) - Piperidine. National Institute for Occupational Safety and Health (NIOSH). [Link]

    • Hazard Substance Fact Sheet - Piperidine. New Jersey Department of Health. [Link]

    • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

    • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 - Piperidine. National Center for Biotechnology Information (NCBI) - NIH. [Link]

    Sources

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    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.